Pki-402

Catalog No.
S548413
CAS No.
1173204-81-3
M.F
C29H34N10O3
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pki-402

CAS Number

1173204-81-3

Product Name

Pki-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

The exact mass of the compound 1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea is 570.28154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Molecular Targets and Inhibitory Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular targets of PKI-402 and its half-maximal inhibitory concentration (IC50) values, which indicate its high potency in cell-free assays.

Target IC50 (nM) Notes
PI3Kα 2 Catalytic subunit; also inhibits common mutants E545K and H1047R (IC50 = 3 nM each) [1] [2]
mTOR 3 Mechanistic target of rapamycin [1] [2]
PI3Kβ 7 Catalytic subunit [1] [2]
PI3Kδ 14 Catalytic subunit [1] [2]
PI3Kγ 16 Catalytic subunit [1] [2]

This compound is highly selective, showing little inhibitory activity against a broad panel of 236 human protein kinases except for weak activity against C-Raf and B-Raf at much higher concentrations (IC50 ~7 µM) [1].

Cellular Mechanism of Action and Effects

By inhibiting PI3K and mTOR, this compound potently blocks the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell proliferation and induced apoptosis [1] [3].

Cellular Process/Effect Description
Pathway Inhibition Rapidly and potently inhibits phosphorylation of key signaling proteins: Akt (T308 & S473), p70S6K, and 4EBP1 [1].
Anti-proliferation Inhibits growth of broad spectrum of human tumor cell lines (breast, brain, pancreas, NSCLC) with IC50 values ranging from 6 nM to 349 nM [1] [2].
Induction of Apoptosis Treatment induces cleavage of PARP, a marker of apoptosis; less than 10% of MDA-MB-361 cells remain viable after 24h exposure to 0.3 µM this compound [1].
Mcl-1 Degradation via Autophagy Disrupts balance of Bcl-2 family proteins by degrading anti-apoptotic Mcl-1 protein through autophagy; autophagy receptor p62 binds Mcl-1 facilitating its degradation [3] [4].

Efficacy in Preclinical In Vivo Models

This compound has demonstrated promising antitumor efficacy in mouse xenograft models when administered intravenously [1] [2].

Cancer Model Dosing Regimen Observed Effect
Breast (MDA-MB-361) 100 mg/kg, daily for 5 days Caused tumor regression and prevented tumor re-growth for 70 days [1].
Glioma (U87MG) 100 mg/kg, daily for 5 days Significant reduction in tumor growth [1].
NSCLC (A549) 25 mg/kg and 50 mg/kg Significantly inhibited tumor growth [1].

A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice suppressed Akt phosphorylation and induced cleaved PARP within tumors, while showing minimal effects on these markers in normal heart and lung tissues, suggesting a potential therapeutic window [1].

Key Experimental Protocols

The tables below detail methodologies from key studies on this compound's effects.

Assay Type Cell Lines Protocol Summary

| Cell Viability (MTT) | SKOV3, A2780 [5] | 1. Seed 8000 cells/well in 96-well plates. 2. Treat with drugs for 24 hours. 3. Assess viability using MTT reagent. 4. Measure absorbance at 490 nm. | | Western Blot | Various (e.g., MDA-MB-361) [1] [5] | 1. Prepare whole-cell lysates. 2. Separate 50 µg of protein by SDS-PAGE. 3. Transfer to PVDF or nitrocellulose membrane. 4. Block with 5% milk. 5. Incubate with primary and then HRP-conjugated secondary antibodies. 6. Visualize using ECL substrate. | | Immunofluorescence (IF) | A2780, SKOV3 [5] | 1. Culture cells on coverslips. 2. Fix with 4% paraformaldehyde (20 min). 3. Permeabilize with 0.1% Triton X-100 (8 min). 4. Block with 5% BSA (30 min). 5. Incubate with primary antibody overnight at 4°C. 6. Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark. 7. Image with a fluorescence microscope. |

Advanced Assays Application Protocol Summary

| Kinase Assay (FP) | Measuring PI3K inhibition in vitro [1] | 1. Run reaction in 20 µL buffer with PIP2, ATP, and DMSO. 2. Incubate for 30 minutes at room temperature. 3. Stop with detection buffer containing probe and GST-GRP. 4. Incubate plates for 2 hours. 5. Measure fluorescence polarization. | | Immunoprecipitation (IP) | Studying protein-protein interactions (e.g., p62 & Mcl-1) [5] | 1. Lyse cells in NP-40 buffer. 2. Incubate lysates with target antibody (e.g., p62) overnight at 4°C. 3. Add Protein A/G agarose beads for 4 hours. 4. Wash beads with PBS. 5. Elute and analyze bound proteins by Western Blot. | | RNA Immunoprecipitation (RIP) | Identifying RNAs bound by specific proteins (e.g., YB-1) [5] | 1. Harvest and lyse cells in RIP buffer. 2. Incubate supernatant with antibody (e.g., YB-1) for 2 hours at 4°C. 3. Add Protein A/G beads for 4 hours. 4. Wash beads thoroughly. 5. Resuspend beads in Trizol for RNA isolation. 6. Analyze co-precipitated RNA by RT-PCR. |

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by this compound and its key downstream cellular consequences, including the recently discovered role of autophagy in degrading Mcl-1.

G This compound inhibits PI3K/mTOR pathway, inducing apoptosis and autophagy PKI402 This compound PI3K PI3K (α, β, δ, γ) PKI402->PI3K Inhibits mTOR mTOR PKI402->mTOR Inhibits Invis1 PKI402->Invis1 Invis2 PKI402->Invis2 PIP2 PIP2 PI3K->PIP2 Phosphorylates p70S6K p70S6K mTOR->p70S6K Phosphorylates p4EBP1 4EBP1 mTOR->p4EBP1 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt pAkt p-Akt (T308, S473) Akt->pAkt Activated by PIP3/PDK1 pAkt->mTOR CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth p4EBP1->CellGrowth Apoptosis Apoptosis Mcl1 Mcl-1 Protein Mcl1Deg Mcl-1 Degradation Mcl1->Mcl1Deg Mcl1Deg->Apoptosis Promotes Autophagy Autophagy Autophagy->Mcl1Deg p62 p62 p62->Mcl1 Binds Invis1->Apoptosis Induces Invis2->Autophagy Induces

This diagram shows this compound's dual inhibition of PI3K and mTOR, blocking oncogenic signaling. Key effects include induced apoptosis and a novel mechanism of autophagy-mediated degradation of the pro-survival protein Mcl-1 [3] [4].

Research Implications and Context

  • Therapeutic Potential: Its ability to cause tumor regression and prevent regrowth in sensitive models highlights its potential as an anti-cancer agent, especially in tumors with PI3K pathway mutations [1].
  • Role of Autophagy: The discovery that this compound induces degradation of Mcl-1 via autophagy reveals a complex cellular response that contributes to its anti-tumor efficacy and offers insights for combination therapies [3] [4].
  • Drug Resistance Mechanisms: Recent research shows that stress granules formed in response to this compound in ovarian cancer cells can intercept signaling factors like ATF5, potentially regulating the mitochondrial unfolded protein response and contributing to drug resistance [5].

References

Molecular Characteristics & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is an ATP-competitive inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and drives cell proliferation, survival, and metabolism [1] [2].

The table below summarizes its primary targets and potency:

Target IC50 (nM) Description
PI3Kα 2 nM Includes common oncogenic mutants E545K and H1047R (IC50 = 3 nM each) [1] [3] [4]
mTOR 3 nM Inhibits both mTORC1 and mTORC2 complexes [1] [3] [5]
PI3Kβ 7 nM Pan-inhibitor of class I PI3K isoforms [1] [3]
PI3Kδ 14 nM Pan-inhibitor of class I PI3K isoforms [1] [3]
PI3Kγ 16 nM Pan-inhibitor of class I PI3K isoforms [1] [3]

This compound demonstrates high selectivity, showing little activity against a broad panel of 236 other human protein kinases at concentrations up to 10 μM [3].

The following diagram illustrates the core signaling pathway and the primary mechanism of this compound.

G GF Growth Factors & other stimuli RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 PDK1 PDK1 PIP2_PIP3->PDK1 AKT_inactive AKT (Inactive) PDK1->AKT_inactive activates AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Downstream Cell Survival Proliferation Metabolism AKT_active->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT_active fully activates (S473) PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits

This compound directly inhibits PI3K and mTOR to block oncogenic signaling.

This dual inhibition is crucial as it prevents the pathway reactivation that can occur when only mTOR is targeted [2]. In cells, this compound effectively suppresses phosphorylation of key signaling proteins like Akt (at T308 and S473), p70S6K, and 4EBP1, leading to cell cycle arrest and apoptosis [3] [5].

Biological Activity & Experimental Data

In Vitro Efficacy

This compound inhibits the growth of a wide range of human tumor cell lines. The table below shows its activity in specific cancer cell models:

Cell Line Cancer Type Genetic Features IC50 / Effect
MDA-MB-361 Breast Cancer Her2+, PIK3CA mutant (E545K) IC50 = 6-8 nM [1] [6]
HCT116 Colorectal Cancer K-Ras and PIK3CA mutant IC50 = 33 nM [1]
PC-3 Prostate Cancer PTEN mutant IC50 = 21 nM [3] [6]
SKOV3 & A2780 Ovarian Cancer PIK3CA mutant Induces Mcl-1 degradation via autophagy [7] [8]

In the MDA-MB-361 breast cancer line, this compound at 30 nM induces cleaved PARP, a marker of apoptosis, and leads to near-complete loss of cell viability at concentrations ≥ 0.3 μM after 24 hours [1] [3]. A 2020 study demonstrated that in ovarian cancer cells, this compound induces apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1 through autophagy [7] [8].

In Vivo Efficacy

In mouse xenograft models, this compound administered intravenously shows significant antitumor activity:

  • In MDA-MB-361 (breast cancer) models, a dose of 100 mg/kg daily for 5 days caused tumor regression and suppressed tumor re-growth for 70 days [1] [9].
  • Efficacy was also demonstrated in U87MG (glioma) and A549 (non-small cell lung cancer) models [1] [3].
  • A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice fully suppressed phosphorylation of Akt at T308 and S473 for over 24 hours and induced cleaved PARP, confirming potent target engagement in the tumor tissue [1].

Experimental Protocols

For researchers, here are the core methodologies used to characterize this compound.

Kinase Inhibition Assay (Fluorescence Polarization)

This protocol measures direct inhibition of PI3K enzyme activity [1] [3].

  • Enzyme Source: Recombinant human class I PI3Ks or PI3K-α mutants (E545K, H1047R) produced in Sf9 insect cells [1].
  • Reaction Buffer: 20 mM HEPES (pH 7.1-7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [1] [3].
  • Substrates & Cofactors: 20 μM phosphatidylinositol 4,5-bisphosphate (PIP₂) and 25 μM ATP, incubated with <4% DMSO (compound solvent) for 30 minutes at room temperature [1].
  • Detection: Reaction stopped with a buffer containing 10 nM fluorescent probe and 40 nM GST-GRP1 protein. After 2 hours incubation, fluorescence polarization is measured. The degree of polarization is inversely proportional to the amount of PIP3 produced, indicating enzyme activity [1] [3].
Cell-Based Assay (Proliferation and Signaling)
  • Cell Lines: A broad panel, including MDA-MB-361, PC-3, HCT116, and others [1] [9].
  • Cell Growth Inhibition: Cells are treated with this compound (dissolved in DMSO) for 72 hours. Viable cell number is determined using colorimetric cell proliferation assays (e.g., CellTiter 96 AQueous). IC50 values are calculated from the dose-response data [3] [9].
  • Biomarker Analysis (Western Blot): To study pathway inhibition, cells are treated with this compound for a few hours (e.g., 4 hours for p-Akt analysis). Cell lysates are then analyzed by Western blotting to detect changes in phosphorylation of key proteins like Akt (T308, S473), S6K, 4EBP1, and PARP cleavage [3] [6].

Research Applications & Future Directions

Recent studies have explored this compound beyond its basic inhibitory profile, revealing novel mechanisms and potential therapeutic combinations:

  • Overcoming Chemoresistance in Ovarian Cancer: Research indicates this compound's antitumor activity involves disrupting the balance of Bcl-2 family proteins by degrading Mcl-1 via autophagy, with the autophagy receptor p62 playing a key role. This provides a rationale for targeting ovarian cancers with PI3K pathway mutations [7] [8].
  • Radiosensitization in Breast Cancer: A 2023 study showed that this compound can enhance the sensitivity of breast cancer cells (MCF-7) and breast cancer stem cells to irradiation. The combination of this compound and radiation inhibited colony formation and increased apoptotic cell death more effectively than radiation alone [10].

References

Molecular Profile of PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of PKI-402.

Property Description
Molecular Target Pan-Class I PI3K (α, β, δ, γ) and mTOR [1] [2]
Mechanism Reversible, ATP-competitive inhibitor [1]
CAS Number 1173204-81-3 [1] [2]
Molecular Formula C29H34N10O3 [1] [2]
Molecular Weight 570.65 g/mol [1] [2]

Target Inhibition Profile

This compound demonstrates high potency at the enzyme level, as shown in the following half-maximal inhibitory concentration (IC50) values.

Target IC50 (nM) Note
PI3Kα 2 nM Also potent against common mutants [1] [2]
PI3Kα-E545K 3 nM Common hotspot mutant [1] [2]
PI3Kα-H1047R 3 nM Common hotspot mutant [1] [2]
mTOR 3 nM Inhibits both mTORC1 and mTORC2 complexes [1] [2]
PI3Kβ 7 nM -
PI3Kδ 14 nM -
PI3Kγ 16 nM -

Cellular and Preclinical Activity

In cellular and animal models, this compound effectively inhibits pathway signaling and tumor growth.

Assay/Model Finding Experimental Detail
Cellular Efficacy (MDA-MB-361 cells) IC50 = 5-8 nM (p-Akt inhibition & cytotoxicity) [1] Human breast cancer cell line (Her2+, PIK3CA E545K mutant); 4-72 hr treatment [1]
Cellular Efficacy (PC-3 cells) IC50 = 21 nM (cytotoxicity) [1] Human prostate cancer cell line (PTEN mutant); 72 hr treatment [1]
In Vivo Efficacy (MDA-MB-361 xenograft) Tumor regression; sustained growth inhibition for 70 days [1] 100 mg/kg, intravenous, daily for 5 days [1]
Mechanism in Ovarian Cancer Degrades Mcl-1 protein via autophagy, inducing apoptosis [3] Study in SKOV3 and A2780 ovarian cancer cell lines [3]

Experimental Protocols

For your experimental work, here are key methodologies cited in the research.

In Vitro Kinase Assay
  • Method: Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit protocol [2].
  • Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl2, 0.05% CHAPS, 0.01% β-mercaptoethanol [2].
  • Reaction: Contains 20 μM PIP2 substrate, 25 μM ATP, and >4% DMSO. Reaction runs for 30 minutes at room temperature [2].
  • Stopping & Detection: The reaction is stopped with a buffer containing EDTA and a detection mix. Fluorescence polarization is measured after a 2-hour incubation [2].
In Vitro Cell Proliferation Assay
  • Cell Lines: Can be applied to a broad panel (e.g., MDA-MB-361, PC-3, HCT116, U87MG) [1] [2].
  • Compound Preparation: Dissolved in DMSO [2].
  • Procedure: Cell viability is measured after 72 hours of continuous this compound exposure using a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous) [1] [2].
In Vivo Animal Study
  • Models: Female nude mice bearing subcutaneous xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].
  • Dosing: 100 mg/kg/day, administered via intravenous (i.v.) route. A common schedule is daily for 5 days [1] [2].
  • Endpoint Analysis: Tumor volume measurement and analysis of pharmacodynamic markers in tumor tissue (e.g., p-Akt, cleaved PARP) by Western blot [1].

Mechanism of Action and Research Significance

To better understand how this compound works, the following diagram illustrates its place in the PI3K/AKT/mTOR signaling pathway and its mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3  Substrate PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Functions Cell Growth Proliferation Survival mTORC1->Functions TSC->mTORC1 Inhibits PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is one of the most common events in human cancer [4]. This compound's dual inhibitory profile is significant because it simultaneously targets multiple nodes in this pathway. This approach can help overcome the feedback reactivation of the pathway that often limits the efficacy of single-node inhibitors [5] [6]. For example, inhibiting only mTORC1 can lead to a loss of negative feedback, resulting in increased PI3K and AKT signaling [6]. By concurrently inhibiting PI3K and mTOR, this compound can produce a more profound and sustained suppression of the entire oncogenic signaling network.

References

Quantitative Data on PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary IC50 values (the concentration needed to inhibit half of the enzyme's activity) and key chemical properties of PKI-402:

Target IC50 (nM) Note
PI3Kα 2 [1] Also inhibits mutant forms (E542K, H1047R) with IC50 of 3 nM [1].
mTOR 3 [1] Confirmed as a dual PI3K/mTOR inhibitor [2] [3].
PI3Kβ 7 [1]
PI3Kδ 14 [1]
PI3Kγ 16 [1]
Property Description
Molecular Formula C₂₉H₃₄N₁₀O₃ [1] [4]
Molecular Weight 570.65 g/mol [1] [4]
CAS Number 1173204-81-3 [1] [4]
Mechanism Potent, equipotent, reversible, and ATP-competitive class I PI3K inhibitor [4] [5]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is used to determine the growth inhibition of human tumor cell lines by this compound [5].

  • Cell Lines: A diverse set of cell lines, including breast cancer (e.g., MDA-MB-361, MCF7), glioma (e.g., U87MG), non-small cell lung cancer (e.g., A549, NCI-H1975), and others (e.g., pancreatic, colon) [1] [5].
  • Assay Method: CellTiter 96 Aqueous non-radioactive cell proliferation assay, a colorimetric method [5].
  • Procedure:
    • Seed cells in 96-well plates, adjusting cell numbers based on growth characteristics.
    • Expose cells to this compound for 72 hours. The compound is typically dissolved in DMSO and used at final concentrations up to ~3 μM [5].
    • After incubation, quantify the number of viable cells using a multilabel HTS counter (e.g., Victor2 V) [5].
In Vivo Xenograft Model Study

This protocol evaluates the antitumor efficacy of this compound in animal models [5].

  • Animal Model: Female nude mice injected subcutaneously with human cancer cells (e.g., MDA-MB-361 for breast cancer, U87MG for glioma, A549 for NSCLC) [1] [5].
  • Formulation: Dissolve this compound in 0.5% methylcellulose and 0.4% Tween-80 [5].
  • Dosage and Administration:
    • Dosage: 40 mg/kg/day [1]. Another study used 100 mg/kg/day to induce more pronounced effects [5].
    • Route: Administered via intravenous (IV) injection [1] [5].
    • Schedule: Often administered daily for five days [1].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the core signaling pathway targeted by this compound and its key mechanistic effects, particularly the induction of autophagy leading to Mcl-1 degradation [2] [3].

G PI3K_signaling Growth Factor Signaling (PI3K Pathway) PI3K PI3K Isoforms (α, β, γ, δ) PI3K_signaling->PI3K Activates Akt Akt (PKB) PI3K->Akt PIP3 Production mTOR mTOR Complex Cell_survival Cell Survival Proliferation & Growth mTOR->Cell_survival Promotes Akt->mTOR Activates Mcl1 Mcl-1 Protein (Anti-apoptotic) Apoptosis Apoptosis Mcl1->Apoptosis Degradation Promotes Autophagy Autophagy Induction p62 Autophagy Receptor p62 Autophagy->p62 p62->Mcl1 Binds & Targets for Degradation PKI402 This compound PKI402->PI3K Inhibits PKI402->mTOR Inhibits PKI402->Autophagy Induces

This compound primarily acts by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancers. Beyond suppressing proliferation signals, it uniquely triggers autophagy-mediated degradation of the anti-apoptotic protein Mcl-1 via the autophagy receptor p62, shifting the balance toward cancer cell death [2] [3].

Key Insights for Researchers

  • Therapeutic Potential: this compound is effective against cancer cell lines with PIK3CA mutations or PTEN loss [1] [2]. It has shown efficacy in breast, glioma, pancreatic, and NSCLC models, with some models showing tumor regression [1].
  • Combination Potential: The unique mechanism of Mcl-1 degradation suggests potential for combination therapies with other agents that rely on apoptosis induction [2] [3].
  • Research Use: this compound is currently for research use only and has not been approved for human consumption [4] [5].

References

PKI-402 selective reversible ATP-competitive

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile & Quantitative Data

The following tables summarize the essential characteristics and potency data for PKI-402.

Table 1: Basic Profile of this compound

Property Description
Molecular Weight 570.65 g/mol [1] [2] [3]
CAS Number 1173204-81-3 [1] [2] [3]
Chemical Formula C₂₉H₃₄N₁₀O₃ [1] [2] [3]
Mechanism Selective, reversible, ATP-competitive dual inhibitor [4] [1]
Primary Targets Pan-Class I PI3K (α, β, δ, γ) and mTOR [4] [3]
Research Use For scientific research only, not for diagnostic or medical use [1] [2]

Table 2: In Vitro Potency (IC₅₀)

Target IC₅₀ (nM) Notes
PI3Kα 2 [4] [1] [3] Primary target; also inhibits common mutants (E545K, H1047R) with IC₅₀ of 3 nM [1] [3].
mTOR 3 [4] [1] [3] -
PI3Kβ 7 [4] [1] [3] -
PI3Kδ 14 [4] [1] [3] -
PI3Kγ 16 [4] [1] [3] -

Table 3: Cellular Activity in Select Cancer Cell Lines

Cell Line Cancer Type Genetic Profile Assay IC₅₀ (nM)
MDA-MB-361 Breast Her2+, PIK3CA mutant (E545K) Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] 6 - 8 [4] [1] [3]
PC-3 Prostate PTEN mutant Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] 21 [1] [3]
MDA-MB-361 Breast Her2+, PIK3CA mutant (E545K) Akt T308 Phosphorylation Inhibition (4 hr) 5 [1] [3]

Mechanism of Action and Experimental Data

Mechanism of Action in the PI3K/Akt/mTOR Pathway

This compound directly inhibits PI3K and mTOR by competing with ATP for its binding site in their catalytic domains [4]. This dual inhibition potently suppresses the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer [5].

The diagram below illustrates this compound's site of action within this pathway and its key downstream effects.

G GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K Class I PI3K (PI3Kα, β, δ, γ) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Substrate Akt Akt PIP3->Akt pAkt p-Akt (T308, S473) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Apoptosis Apoptosis pAkt->Apoptosis Suppression Induces p70S6K_4EBP1 p70S6K / 4EBP1 mTORC1->p70S6K_4EBP1 CellProcesses Cell Growth Proliferation Survival p70S6K_4EBP1->CellProcesses PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits

This compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.

  • Key Molecular Events: Treatment with this compound leads to the suppression of phosphorylation of key effector proteins in the pathway, particularly Akt at T308 and S473, and downstream targets like p70S6K and 4EBP1 [4] [3]. In sensitive cells, this potent signaling inhibition induces cleavage of PARP, a marker of apoptosis [4] [2].
In Vivo Efficacy

This compound has demonstrated potent antitumor activity in various mouse xenograft models [4] [3].

  • MDA-MB-361 (Breast Cancer): Administration of 100 mg/kg this compound daily for 5 days caused tumor regression, reducing initial tumor volume from 260 mm³ to 129 mm³ and preventing regrowth for 70 days [4] [2] [3].
  • Biomarker Suppression: A single 100 mg/kg dose in this model suppressed Akt phosphorylation (T308) for 24 hours and induced cleaved PARP, confirming its mechanism of action in vivo [4].
  • Tumor Growth Inhibition: Significant tumor growth inhibition was also observed in U87MG (glioma) and A549 (non-small cell lung cancer) xenograft models [4] [3].
  • Preferential Tumor Action: this compound showed minimal effect on p-Akt and no cleaved PARP in normal heart and lung tissues, suggesting preferential accumulation and activity in tumor tissue [4].

Detailed Experimental Protocols

For researchers looking to utilize this compound in their work, here are detailed methodologies for key experiments.

Kinase Inhibition Assay (Cell-Free)

This protocol measures the direct inhibition of PI3K enzyme activity [3].

  • Method: Fluorescence Polarization (FP) assay, adapted from the Echelon K-1100 kit.
  • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
  • Reaction Conditions:
    • Substrate: 20 μM PIP₂
    • ATP: 25 μM
    • Enzyme: Human class I PI3Ks
    • The reaction is run in a 384-well plate with a final DMSO concentration >4%.
  • Incubation: 30 minutes at room temperature.
  • Stopping & Detection: The reaction is stopped with a buffer containing 10 nM detection probe and 40 nM GST-GRP1 protein. After a 2-hour incubation, fluorescence polarization is measured using a plate reader with TAMRA-FP filters [3].
Cell-Based Growth Inhibition & Cytotoxicity Assay

This protocol determines the effect of this compound on cancer cell viability [3].

  • Cell Lines: A broad panel can be used, including MDA-MB-361, PC-3, HCT116, U87MG, A549, etc. [4] [3].
  • Cell Viability Assay: CellTiter 96 Aqueous non-radioactive cell proliferation assay (MTS) [3].
  • Procedure:
    • Plate cells in 96-well plates, adjusting cell number based on growth characteristics.
    • Treat cells with this compound, dissolved in DMSO, across a range of concentrations.
  • Incubation Time: 72 hours [1] [3].
  • Endpoint Measurement: Quantify the number of viable cells using a multilabel HTS counter after the incubation period [3].
Western Blot Analysis of Pathway Modulation

This protocol assesses the biochemical effects of this compound on its target pathway in cells [1] [3].

  • Cell Line Example: MDA-MB-361.
  • Treatment: Expose cells to this compound for a defined period (e.g., 4 hours for phosphorylation status).
  • Key Biomarkers:
    • Target Engagement: Suppression of p-Akt (T308) and p-Akt (S473).
    • Downstream Effects: Suppression of p-p70S6K and p-4EBP1.
    • Apoptosis Induction: Appearance of cleaved PARP [4] [3].

Summary for Researchers

This compound is a powerful tool compound for preclinical research into PI3K/mTOR-driven cancers. Its key advantages include:

  • High Potency: Low nanomolar IC₅₀ against its primary targets [4] [1].
  • Dual Activity: Concurrent inhibition of PI3K and mTOR may help prevent compensatory signaling and overcome resistance [5].
  • Strong Preclinical Efficacy: Demonstrated ability to cause tumor regression, not just growth inhibition, in sensitive xenograft models [4].

References

SDF File Download & Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

You can download the Structure Data File (SDF) for PKI-402 directly from the supplier Selleckchem's website [1].

Property Description
Molecular Formula C₂₉H₃₄N₁₀O₃ [1] [2] [3]
Molecular Weight 570.65 g/mol [1] [2] [3]
CAS Number 1173204-81-3 [1] [2] [3]
Purity >98% [3] - 99.01% [1]
Solubility ≥14.28 mg/mL in DMSO; insoluble in water and ethanol [4] [5]. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO for best results [1].

Biological Activity & Target Profile

This compound is a potent, selective, reversible, and ATP-competitive dual pan-PI3K/mTOR inhibitor [1] [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.

Target IC₅₀ Value Notes
PI3Kα 2 nM [1] [2] Also potent against mutants E545K and H1047R (IC₅₀ = 3 nM for both) [1] [2].
mTOR 3 nM [1] [2] -
PI3Kβ 7 nM [1] [2] -
PI3Kδ 14 nM [1] [2] -
PI3Kγ 16 nM [1] [2] -
C-Raf / B-Raf 7 µM [1] Demonstrates high selectivity with little activity against 234 other human protein kinases (IC₅₀ >10 µM) [1].

Its cellular effects include growth inhibition of human tumor cell lines (IC₅₀ range: 6-349 nM), inhibition of Akt phosphorylation, and induction of apoptosis, as indicated by cleaved PARP [1] [4].

Detailed Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol is adapted from the methodology used to characterize this compound [1].

  • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
  • Substrate & Cofactor: 20 μM PIP₂, 25 μM ATP.
  • Procedure:
    • Run the reaction in a 384-well plate with a 20 μL volume containing >4% DMSO for 30 minutes at room temperature.
    • Stop the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, 4 mM EDTA, 0.05% CHAPS) containing 10 nM detection probe and 40 nM GST-GRP1 protein.
    • Incubate the plate for 2 hours.
    • Measure fluorescence polarization using a compatible plate reader (e.g., Perkin-Elmer Envision) with TAMRA-FP filters [1].
Cell-Based Research (Growth Inhibition & Western Blot)
  • Cell Lines: A diverse panel is used, including breast cancer (MDA-MB-361), prostate cancer (PC-3), and others [1] [2].
  • Cell Viability Assay:
    • Assay: CellTiter 96 Aqueous non-radioactive cell proliferation assay.
    • Procedure: Seed cells in 96-well plates, expose to this compound (dissolved in DMSO) for 72 hours, then quantify viable cells [1].
  • Western Blot Analysis (e.g., for Akt phosphorylation):
    • Treat cells (e.g., MDA-MB-361) with this compound for 4 hours.
    • Detect phospho-Akt (T308) and other proteins using standard western blotting protocols [1] [2].
In Vivo Animal Research
  • Animal Models: Female nude mice with subcutaneously implanted xenografts (e.g., MDA-MB-361, U87MG, A549 cells) [1] [2].
  • Dosage & Administration: 100 mg/kg/day, administered via intravenous (i.v.) injection [1] [2].
  • Efficacy: A regimen of 100 mg/kg daily for 5 days caused significant tumor regression and suppressed tumor regrowth for 70 days in the MDA-MB-361 model [1] [2].

Mechanism of Action & Research Applications

This compound directly and simultaneously inhibits all Class I PI3K isoforms and mTOR, key nodes in a signaling pathway frequently dysregulated in cancers [6]. The following diagram illustrates its mechanism and downstream cellular effects.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK This compound This compound Inhibit Inhibits This compound->Inhibit PI3K PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 mTORC1 mTORC1 Cell Processes Cell Processes mTORC1->Cell Processes RTK->PI3K AKT AKT PIP2 to PIP3->AKT AKT->mTORC1 AKT Inhibition Apoptosis Apoptosis Inhibit->PI3K Inhibit->mTORC1 Inhibit->AKT AKT Inhibition->Apoptosis

Diagram: this compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.

This potent dual inhibition makes this compound a valuable tool for studying the PI3K/mTOR pathway. Recent research has explored its effects in ovarian cancer models, showing it can disrupt cellular stress responses and induce degradation of the anti-apoptotic protein Mcl-1 through autophagy [6] [7].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 functions as a reversible and ATP-competitive inhibitor, binding to the ATP-binding sites of PI3K and mTOR to block their kinase activity [1]. This directly inhibits the conversion of PIP2 to PIP3, a crucial second messenger, thereby preventing the activation of downstream effectors like Akt and its subsequent signaling cascades [2] [3] [4].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory points of this compound.

architecture This compound inhibits PI3K/AKT/mTOR pathway activation cluster_normal 1. Normal Pathway Activation cluster_cancer 2. Common Cancer Mutations cluster_inhibition 3. This compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted to AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to membrane PDK1 PDK1 AKT_active AKT (Active) PDK1->AKT_active Phosphorylates at T308 AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates at S473 PIK3CA_mut PIK3CA Mutation (e.g., E545K, H1047R) PTEN_loss PTEN Loss of Function PTEN PTEN PTEN->PIP3 Dephosphorylates to PIP2 PKI402 This compound Inhibition1 PKI402->Inhibition1 Inhibition2 PKI402->Inhibition2 Inhibition1->PI3K Directly Inhibits Inhibition2->mTORC1 Directly Inhibits Inhibition2->mTORC2 Directly Inhibits

By simultaneously targeting PI3K and mTOR, this compound effectively shuts down the entire pathway, overcoming limitations of single-target agents which can cause feedback loops that reactivate the pathway [3]. Its high potency against common oncogenic PI3Kα mutants (E545K and H1047R) is particularly valuable for targeting tumors driven by these mutations [5].

Key Experimental Data and Protocols

This compound has demonstrated potent activity across various experimental models, from biochemical assays to animal studies.

In Vitro and Cellular Activity

The table below summarizes key cellular effects of this compound in selected human cancer cell lines.

Cell Line Tumor Origin / Characteristics Assay Type IC50 / Concentration Key Findings
MDA-MB-361 Breast cancer (Her2+, PIK3CA E545K mutant) Akt phosphorylation (Western Blot) 5 nM [1] Potently inhibits pathway signaling [5] [1]
Cell Growth / Cytotoxicity 6-8 nM [5] [1] Suppresses cell proliferation [5] [1]
PC-3 Prostate cancer (PTEN mutant) Cell Growth / Cytotoxicity 21 nM [5] [1] Effective in PTEN-deficient context [5] [1]
A2780 Ovarian cancer (PIK3CA mutant) Cell Viability (MTT) Varies with study Induces Mcl-1 degradation via autophagy; disrupts Bcl-2 balance, promoting apoptosis [6] [7]
In Vivo Efficacy

In mouse xenograft models, this compound administered intravenously (100 mg/kg, daily) caused significant tumor regression in MDA-MB-361 breast cancer models and prevented tumor regrowth for an extended period [5] [1]. A single dose was sufficient to suppress Akt phosphorylation and induce markers of apoptosis (cleaved PARP) within the tumors [5].

Detailed Experimental Protocols

To help you replicate and interpret key findings, here are the methodologies for core assays from the search results.

1. Kinase Inhibition Assay (Fluorescence Polarization) [5]

  • Purpose: To measure direct inhibition of PI3K enzyme activity.
  • Procedure:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
    • Setup: Run in 384-well plates in a 20 µL reaction volume containing 20 µM PIP₂ substrate, 25 µM ATP, and >4% DMSO (vehicle for inhibitor).
    • Incubation: Proceed for 30 minutes at room temperature.
    • Stop & Detection: Add 20 µL of stop/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescent PIP₃ probe and GST-GRP1 protein.
    • Measurement: Incubate for 2 hours, then measure fluorescence polarization (FP) using a plate reader with TAMRA filters. A decrease in FP signal indicates inhibition of PIP₃ production.

2. Analysis of Apoptotic Markers by Western Blot [6]

  • Purpose: To detect apoptosis induction via markers like cleaved PARP.
  • Procedure:
    • Cell Lysis: Harvest this compound-treated cells and lyse using RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
    • Gel Electrophoresis: Load equal protein amounts onto an SDS-PAGE gel and separate by molecular weight.
    • Membrane Transfer: Electrophoretically transfer proteins from the gel to a PVDF membrane.
    • Antibody Incubation:
      • Blocking: Incubate membrane in 5% non-fat milk or BSA for 1 hour.
      • Primary Antibody: Incubate with specific antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-p-Akt) overnight at 4°C.
      • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imager to visualize protein bands.

Research Implications and Context

  • Strategic Advantage of Dual Inhibition: Dual PI3K/mTOR inhibitors like this compound block both PI3K signaling and mTOR complexes, preventing the feedback activation of AKT that can occur with mTORC1-only inhibitors, thereby delivering more comprehensive pathway suppression [3] [4].
  • Emerging Resistance Mechanisms: Recent research indicates that cancer cells can develop resistance to this compound through non-genetic adaptive stress responses. In ovarian cancer cells, this compound induces formation of stress granules, which can intercept pro-apoptotic signals and activate mitochondrial unfolded protein response, promoting cell survival and drug resistance [6].
  • Status and Discovery: Based on the available search results, this compound remains a preclinical research tool. The compound is listed as "For research use only" and is not approved for clinical use [5] [1]. Its discovery and early data were published in foundational studies around 2010 [5].

References

Comprehensive Application Notes and Protocols for Dual PI3K/mTOR Inhibitor PKI-402 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PKI-402 and the PI3K/mTOR Signaling Pathway

The dual PI3K/mTOR inhibitor this compound represents a significant advancement in targeted cancer therapeutics, offering a unique approach to disrupting one of the most frequently dysregulated signaling pathways in human cancers. The PI3K/AKT/mTOR pathway plays a critical role in controlling cell proliferation, survival, migration, and metabolism, with frequent mutations in this pathway contributing to tumor development and chemoresistance. This compound is a potent, reversible, ATP-competitive inhibitor that simultaneously targets all class I PI3K isoforms (α, β, γ, δ) and mTOR, combining multiple therapeutic effects in a single molecule. This comprehensive application note provides detailed protocols and technical guidance for researchers utilizing this compound in preclinical cancer studies, incorporating essential information on its mechanism, applications, and practical handling considerations.

The significance of targeting both PI3K and mTOR stems from the complex feedback mechanisms within this pathway. When mTORC1 is inhibited alone, relief of feedback inhibition can lead to reactivation of upstream signaling through mTORC2 and other pathways, potentially limiting therapeutic efficacy. Dual inhibitors like this compound overcome this limitation by simultaneously targeting multiple nodes in the pathway, resulting in more potent antiproliferative effects and apoptosis induction compared to single-target agents. Research demonstrates that dual PI3K/mTOR inhibitors show high potency and minimal drug resistance even at low doses, making them promising candidates for cancer treatment [1] [2].

Mechanism of Action and Binding Characteristics

Molecular Targeting Profile

This compound exhibits potent enzymatic inhibition across all class I PI3K isoforms and mTOR, with IC₅₀ values in the low nanomolar range as summarized in Table 1. This broad targeting profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling axis, preventing the compensatory mechanisms that often limit the efficacy of selective inhibitors. Importantly, this compound maintains its potency against common PI3Kα mutant forms (E545K and H1047R) that are frequently observed in various cancers, including breast, ovarian, and endometrial carcinomas. This feature is particularly valuable for targeting cancers driven by these specific mutations [3] [4].

Table 1: Enzymatic Inhibition Profile of this compound

Target IC₅₀ (nM) Additional Information
PI3Kα 2 Primary catalytic subunit often mutated in cancer
PI3Kα-H1047R 3 Common oncogenic mutant
PI3Kα-E545K 3 Common oncogenic mutant
PI3Kβ 7 Secondary isoform with distinct functions
PI3Kδ 14 Primarily expressed in hematopoietic cells
PI3Kγ 16 Important for immune cell signaling
mTOR 3 Key regulator of cell growth and proliferation

At the molecular level, this compound functions through competitive ATP binding site occupation, effectively blocking the kinase activities of both PI3K and mTOR. This inhibition leads to downstream suppression of phosphorylated AKT (at both Thr308 and Ser473 residues), p70S6K, and 4EBP1, key effectors in the signaling cascade that control protein synthesis, cell growth, and survival. In a panel of 236 human protein kinases, this compound demonstrated high specificity, exhibiting significant inhibitory activity only against C-Raf and B-Raf at much higher concentrations (IC₅₀ = 7 μM), with minimal activity against all other kinases tested (IC₅₀ > 10 μM) [3].

Cellular Mechanism and Apoptosis Induction

Beyond direct pathway inhibition, this compound triggers programmed cell death through multiple mechanisms. In sensitive cancer cell lines, treatment with this compound induces cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis activation. Research in ovarian cancer models has revealed an additional mechanism whereby this compound promotes Mcl-1 degradation through autophagy, disrupting the balance of Bcl-2 family proteins and facilitating apoptosis induction. The autophagy receptor protein p62 binds to Mcl-1 through its ubiquitin-associated domain (UBA) to participate in this degradation process. This mechanism offers particular promise for overcoming chemoresistance in ovarian cancer patients with mutations in the PI3K/AKT/mTOR pathway [5] [6].

Recent studies have also identified that this compound treatment can induce stress granules formation in cancer cells, which represents an adaptive stress response that may contribute to drug resistance. In ovarian cancer cell lines A2780 and SKOV3, SGs were found to intercept the signaling factor ATF5 and regulate the mitochondrial unfolded protein response (UPRmt), creating a protective network that potentially limits therapeutic efficacy. Understanding this resistance mechanism provides opportunities for developing combination therapies that target both the primary pathway and these adaptive survival responses [7].

Formulation, Storage, and Handling

Storage Conditions and Stability

Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. As a lyophilized solid, this compound should be stored at -20°C under desiccated conditions, protected from light and moisture. Under these recommended storage conditions, the powder remains stable for up to three years. For long-term storage of stock solutions, aliquoting dissolved this compound and storing at -80°C is advised, with stability maintained for approximately two years. Repeated freeze-thaw cycles should be minimized as they may accelerate compound degradation [3] [4].

Table 2: Formulation and Solubility Properties of this compound

Property Specification Additional Notes
Molecular Weight 570.65 g/mol Chemical formula: C₂₉H₃₄N₁₀O₃
CAS Number 1173204-81-3 For unique compound identification
Purity ≥99% Critical for experimental consistency
Solid Form White to off-white powder Lyophilized, crystalline solid
DMSO Solubility 5-10 mg/mL (8.76-17.52 mM) Hygroscopic DMSO reduces solubility; use fresh, anhydrous DMSO
Water Solubility Insoluble Aqueous applications require special formulation
Ethanol Solubility Insoluble Not recommended for direct dissolution
Stock Solution Preparation and Quality Control

For in vitro applications, this compound is typically prepared as a concentrated stock solution in anhydrous DMSO. The following step-by-step protocol ensures optimal dissolution and stability:

  • DMSO Preparation: Use fresh, anhydrous DMSO with minimal water content, as hygroscopic DMSO significantly reduces solubility. Aliquot DMSO under anhydrous conditions if possible.
  • Weighing Procedure: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, use 5.71 mg of compound per mL of DMSO.
  • Dissolution: Add the calculated volume of DMSO to the weighed powder. Gently vortex for 30-60 seconds, then warm the solution in a 50°C water bath for 5-10 minutes with occasional gentle mixing. Avoid excessive heating or prolonged sonication.
  • Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. For critical applications, confirm concentration by UV spectrophotometry if possible.
  • Aliquoting and Storage: Divide the stock solution into small, single-use aliquots in sterile, sealed vials to minimize freeze-thaw cycles and oxidative degradation. Store at -80°C for long-term preservation [3] [4].

For in vivo studies, this compound requires specialized formulation due to its aqueous insolubility. A stable homogeneous suspension can be prepared using carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. This involves adding this compound powder to CMC-Na solution followed by thorough mixing. Alternatively, for clear solution formulation suitable for intravenous administration, sequential addition of solvents is recommended: first dissolve this compound in a minimal volume of DMSO, then add PEG300 with mixing until clear, followed by Tween 80, and finally ddH₂O with clarification at each step [3].

In Vitro Applications and Cellular Protocols

Cell Line Selection and Culture Conditions

This compound has demonstrated broad antitumor activity across diverse cancer cell lines, with particular potency in models harboring PI3K pathway mutations. Table 3 summarizes the sensitivity of various cancer cell lines to this compound treatment, highlighting the influence of specific genetic alterations on response. Cell lines with PIK3CA mutations (e.g., MDA-MB-361 breast cancer cells) or PTEN deficiency (e.g., PC-3 prostate cancer cells) generally exhibit enhanced sensitivity, supporting the precision medicine approach for this inhibitor [3] [4] [5].

Table 3: Cellular Sensitivity of Cancer Cell Lines to this compound

Cell Line Tumor Type Genetic Features IC₅₀ (nM) Assay Endpoint
MDA-MB-361 Breast Cancer Her2+, PIK3CA mutant (E545K) 6-8 Growth inhibition (72h)
PC-3 Prostate Cancer PTEN mutant 21 Growth inhibition (72h)
HCT116 Colorectal Cancer K-Ras and PIK3CA mutant 33 Growth inhibition (72h)
A2780 Ovarian Cancer PIK3CA mutant Information available, specific IC₅₀ not provided in results Growth inhibition
SKOV3 Ovarian Cancer PIK3CA mutant Information available, specific IC₅₀ not provided in results Growth inhibition

Standard cell culture conditions should be maintained according to best practices in cell culture, including regular monitoring for contamination, cell line authentication, and stable passage conditions. For the ovarian cancer cell lines A2780 and SKOV3 referenced in multiple studies, culture in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere is recommended [7]. Similar conditions apply to most cancer cell lines used with this compound, though researchers should consult specific requirements for each cell line.

Phenotypic and Mechanistic Assays

The antiproliferative effects of this compound are typically assessed using cell viability assays such as MTT or CellTiter 96 Aqueous nonradioactive cell proliferation assay after 72 hours of continuous exposure. For example, in the MDA-MB-361 breast cancer model, this compound reduces cell viability with an IC₅₀ of 6-8 nM, with less than 10% of cells remaining viable after 24 hours of exposure to 0.3 μM or higher concentrations [3].

Pathway inhibition validation represents a critical step in confirming this compound mechanism of action. Western blot analysis should demonstrate dose-dependent reduction in phosphorylated AKT at both Thr308 and Ser473, with reported IC₅₀ values of <10 nM and <30 nM, respectively. Additionally, this compound inhibits phosphorylation of downstream effectors including p70S6K, 4EBP1, PRAS40, eNOS, and GSK3α/β with IC₅₀ values generally below 30 nM. Optimal detection of these phosphorylation changes typically occurs after 4 hours of this compound treatment, though time course experiments may vary by cell model [3] [4].

For apoptosis assessment, multiple methodologies can be employed. Western blot analysis for cleaved PARP provides a straightforward indicator of apoptosis induction. In MDA-MB-361 cells, this compound treatment induces detectable PARP cleavage at concentrations of 0.3 μM and above. Additional apoptosis assays such as caspase-3/7 activation, Annexin V staining, or TUNEL labeling can provide complementary evidence of programmed cell death. Flow cytometric analysis using JC-1 staining can further evaluate mitochondrial membrane potential changes, while DCFH-DA staining detects reactive oxygen species production, both associated with apoptosis signaling [3] [7].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

The MTT assay protocol provides a robust method for quantifying this compound effects on cell viability:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities (e.g., 8,000 cells/well for A2780 and SKOV3 ovarian cancer cells) in complete medium and allow to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Include DMSO vehicle controls matched to the highest concentration used.
  • Exposure and Incubation: Treat cells with this compound or vehicle for desired duration (typically 24-72 hours) at 37°C in 5% CO₂.
  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO.
  • Absorbance Reading: Measure absorbance at 490 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis [7].
Western Blot Analysis for Pathway Inhibition

Protein extraction and immunoblotting protocols are essential for verifying this compound target engagement:

  • Cell Treatment and Lysis: Treat cells with this compound at predetermined concentrations and time points (typically 4 hours for phosphorylation analysis). Wash with PBS and lyse using RIPA buffer or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay to ensure equal loading.
  • Electrophoresis and Transfer: Separate proteins (20-50 μg per lane) by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C. Key antibodies for this compound mechanism validation include: p-Akt (Thr308 and Ser473), total Akt, p-4EBP1, p-P70S6K, p-eIF2α, and cleaved PARP.
  • Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies and develop using ECL substrate. Imaging systems such as ChemiDoc can capture signal intensity for semi-quantitative analysis [7].
Immunofluorescence and Stress Granule Analysis

For visualizing subcellular structures like stress granules induced by this compound treatment:

  • Cell Culture and Treatment: Plate cells on glass coverslips in appropriate culture dishes and treat with this compound at determined concentrations.
  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 8 minutes.
  • Blocking and Staining: Block with 5% BSA for 30 minutes, then incubate with primary antibodies (e.g., anti-G3BP1 for stress granules) overnight at 4°C.
  • Secondary Detection: Incubate with fluorophore-conjugated secondary antibodies (e.g., FITC or Texas Red) for 1 hour at room temperature in the dark. Include DAPI for nuclear counterstaining.
  • Imaging and Analysis: Mount coverslips and visualize using fluorescence microscopy. For stress granule quantification, count granules in multiple fields across biological replicates [7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and experimental workflows for evaluating its activity.

PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition

pathway GrowthFactors Growth Factors/ Receptor Tyrosine Kinases PI3K PI3K (Class I) GrowthFactors->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT T308 Phosphorylation TSC TSC1/2 Complex AKT->TSC Inhibition Apoptosis Apoptosis Inhibition AKT->Apoptosis Promotion mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activation 4 4 mTORC1->4 mTORC2 mTORC2 mTORC2->AKT S473 Phosphorylation TSC->mTORC1 Activation (Relieved) Translation Protein Synthesis/ Cell Growth S6K->Translation Promotion EBP1 Phosphorylation EBP1->Translation Deregulation PKI402 This compound Inhibition PKI402->PI3K Direct Inhibition PKI402->mTORC1 Direct Inhibition PKI402->mTORC2 Direct Inhibition

Diagram 1: this compound inhibition of the PI3K/AKT/mTOR signaling pathway. This compound directly targets both PI3K and mTOR complexes, disrupting downstream signaling that promotes cell growth, proliferation, and survival [1] [2].

Cellular Response Mechanisms to this compound Treatment

mechanisms PKI402 This compound Treatment PI3KInhibition PI3K Inhibition PKI402->PI3KInhibition mTORInhibition mTOR Inhibition PKI402->mTORInhibition pAKT Reduced AKT Phosphorylation PI3KInhibition->pAKT mTORInhibition->pAKT Proteostasis Disrupted Cellular Proteostasis mTORInhibition->Proteostasis Apoptosis Apoptosis Induction pAKT->Apoptosis SGs Stress Granules Formation Proteostasis->SGs Autophagy Autophagy Activation Proteostasis->Autophagy Mitochondrial Mitochondrial Stress & UPRmt SGs->Mitochondrial Survival Adaptive Survival Response SGs->Survival Mcl1 Mcl-1 Degradation Autophagy->Mcl1 Mcl1->Apoptosis Death Cell Death Apoptosis->Death Survival->Death Resistance Mechanism

Diagram 2: Cellular response mechanisms to this compound treatment. This compound triggers both apoptotic death signaling and adaptive survival responses, including stress granules formation and mitochondrial unfolded protein response (UPRmt) [5] [7] [6].

Conclusion and Research Applications

This compound represents a valuable research tool for investigating PI3K/mTOR pathway biology and developing targeted cancer therapies. Its well-characterized potency and specificity make it particularly useful for preclinical studies in cancer models with PI3K pathway alterations. The comprehensive protocols and application notes provided here enable researchers to effectively utilize this compound in diverse experimental settings, from basic mechanism studies to therapeutic efficacy assessments.

The dual targeting approach embodied by this compound offers significant advantages over selective inhibitors by preventing compensatory signaling and feedback activation. However, researchers should remain mindful of the adaptive resistance mechanisms triggered by pathway inhibition, including stress granule formation and mitochondrial stress responses. These cellular adaptations represent both challenges for therapeutic efficacy and opportunities for developing novel combination strategies.

Future research directions with this compound include exploring its activity in patient-derived organoid models, investigating its combination potential with other targeted agents, and examining its effects on the tumor microenvironment. The detailed methodologies and technical considerations outlined in this document provide a solid foundation for these advanced applications, supporting rigorous and reproducible cancer research.

References

Biochemical Profile of PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a selective, reversible, and ATP-competitive small-molecule inhibitor. Its potency against key targets is quantified by the half-maximal inhibitory concentration (IC₅₀), as shown in the table below [1] [2].

Target IC₅₀ (nM) Notes
PI3Kα 2 Also effective against common mutants E545K and H1047R (IC₅₀ = 3 nM) [1] [2]
mTOR 3 -
PI3Kβ 7 -
PI3Kδ 14 -
PI3Kγ 16 -
C-Raf / B-Raf ~7000 Displays high selectivity; significant inhibition only at much higher concentrations [2] [3]

Cytotoxicity Assay Protocol (MTT)

The MTT assay is a colorimetric method that measures cell viability based on metabolic activity [4].

1. Reagent Preparation

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C [2] [3].
  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Sterilize by filtration and protect from light [4].
  • Solubilization Solution: Use 100% DMSO or acidified isopropanol [4].

2. Cell Seeding and Treatment

  • Seed cells (e.g., MDA-MB-361, MCF-7, PC-3) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium [4] [2].
  • After cell attachment (typically 24 hours), treat with serially diluted this compound. Include a negative control (DMSO vehicle, e.g., 0.1% v/v) and a blank control (media only) [4] [5].
  • Incubate for 72 hours to assess cytotoxicity [1] [2].

3. MTT Incubation and Measurement

  • Add 10-20 µL of MTT solution per well to achieve a final concentration of 0.5 mg/mL [4].
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
  • Carefully remove the culture medium without disturbing the crystals.
  • Add 100-150 µL of solubilization solution per well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals [4].
  • Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader [4].

4. Data Analysis

  • Calculate cell viability percentage: (Absorbance of Treated Well / Absorbance of Negative Control Wells) × 100.
  • Use software like GraphPad Prism to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) [2].

Experimental Workflow for Radiosensitization Studies

This compound has been shown to enhance the sensitivity of cancer cells to irradiation (IR), a property known as radiosensitization [5] [6]. The following diagram outlines a typical experimental workflow for these studies.

workflow Start Culture Cancer Cell Lines A This compound Treatment (Pre-incubation, e.g., 2-24h) Start->A B Irradiation (XRT) A->B C Post-IR Incubation (With/Without this compound) B->C D Assay Endpoints C->D E1 Clonogenic Assay D->E1 E2 Apoptosis Assay (e.g., Caspase-3/7) D->E2 E3 DNA Damage Analysis (γ-H2AX Foci) D->E3 E4 Western Blot (p-Akt, PARP cleavage) D->E4

Key Findings from Research

  • Cytotoxic Efficacy: this compound inhibits the growth of a broad panel of human tumor cell lines, including breast, prostate, lung, and colon cancers, with IC₅₀ values ranging from 6 nM to 349 nM [2] [3].
  • Radiosensitization: Combined treatment with this compound and irradiation (IR) leads to greater reduction in colony formation (clonogenic survival) and increased apoptosis compared to IR alone, particularly in breast cancer models like MCF-7 [5].
  • Mechanistic Confirmation: Effective this compound treatment is confirmed by decreased phosphorylation of downstream targets like Akt (at Ser473 and Thr308) and the appearance of cleaved PARP, a marker of apoptosis [4] [2] [5].

Best Practices and Troubleshooting

  • Optimize Cell Seeding Density: Perform a pilot experiment to determine the optimal cell density that keeps cells in the logarithmic growth phase throughout the 72-hour assay [4].
  • Include Comprehensive Controls: Always include a vehicle control (DMSO), a blank (media only), and if possible, a positive control for cytotoxicity [4].
  • Account for Solubility: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent toxicity [1] [2].
  • Avoid Assay Interference: As the MTT assay measures metabolic activity, be aware that test compounds can sometimes directly interfere with the MTT reaction. Running a no-cell control with the compound can help identify this issue [4].
  • Schedule Dependency for Radiosensitization: The sequence of administration can be critical. Some studies indicate that adding this compound after irradiation may be more effective at inducing apoptosis, highlighting the importance of schedule optimization [6].

Conclusion

This compound is a potent and versatile tool for investigating PI3K/mTOR pathway inhibition in cancer research. The protocols outlined here provide a reliable framework for assessing its cytotoxic and radiosensitizing effects, contributing to the development of more effective combination therapies.

References

Quantitative Summary of PKI-402 In Vitro Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key biochemical and cellular response data for PKI-402, providing a reference for defining your experimental concentration ranges.

Table 1: this compound Inhibitory Concentrations (IC50)

Target / Assay Cell Line / System IC50 Value Description Citation
PI3Kα SF9 insect cells (recombinant) 1 - 2 nM Inhibition of human PI3Kα in a fluorescence polarization assay. [1] [2]
mTOR Cell-free system 3 - 4 nM Inhibition of recombinant human mTOR kinase. [1] [3]
p-Akt (T308) MDA-MB-361 cells 5 nM Inhibition of phosphorylation after 4 hours (Western blot). [1] [2]
Cytotoxicity MDA-MB-361 cells 6 - 8 nM Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4]
Cytotoxicity PC-3 cells 21 nM Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4]
Cytotoxicity MCF-7 cells ~15 nM Growth inhibition after 72 hours. [3]
Cytotoxicity HCT-116 cells ~33 nM Growth inhibition after 72 hours. [1] [3]

Cellular Effects and Mechanisms of Action

In cell-based experiments, this compound demonstrates potent anti-tumor activity by targeting the PI3K/AKT/mTOR signaling network.

  • Signaling Pathway Disruption: this compound rapidly inhibits phosphorylation of key signaling proteins downstream of PI3K and mTOR. In sensitive cell lines (e.g., MDA-MB-361, HCT-116), treatment leads to potent suppression of phosphorylated Akt (at both T308 and S473), p70S6K, and 4EBP1 at concentrations often below 50 nM, with effects sometimes observed within hours of treatment [1] [3].
  • Inhibition of Proliferation and Induction of Apoptosis: this compound effectively inhibits the growth of a broad panel of human tumor cell lines, including breast, glioma, pancreatic, and non-small cell lung cancer. In the breast cancer cell line MDA-MB-361, this compound at 30 nM can induce cleaved PARP, a marker of apoptosis [1] [4].
  • Induction of Autophagy and Mcl-1 Degradation: Research in ovarian cancer cells (SKOV3 and A2780) reveals that this compound can degrade the anti-apoptotic protein Mcl-1 through autophagy. The autophagy receptor protein p62 binds to Mcl-1, facilitating its degradation and promoting apoptosis [5].

The following diagram illustrates the primary molecular mechanism of this compound and its downstream cellular consequences.

pki_402_mechanism cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_effects Cellular Effects PKI402 This compound PI3K PI3K (α/β/γ/δ) PKI402->PI3K Inhibits mTOR mTOR PKI402->mTOR Inhibits Akt AKT PI3K->Akt Activates p70S6K p70S6K mTOR->p70S6K Activates Akt->mTOR Activates protein_synth Protein Synthesis & Cell Growth p70S6K->protein_synth G1_arrest G1 Cell Cycle Arrest apoptosis Induces Apoptosis parp Cleaved PARP apoptosis->parp autophagy Autophagy Induction mcl1_degrad Mcl-1 Degradation autophagy->mcl1_degrad

Recommended In Vitro Protocols

The following protocols are compiled from vendor specifications and scientific literature citing this compound.

Cell Growth Inhibition and Cytotoxicity Assay

This protocol is standard for determining the anti-proliferative effects of this compound [1] [4].

  • Cell Lines: Applicable to a wide range, including MDA-MB-361 (breast), PC-3 (prostate), HCT-116 (colorectal), U87MG (glioma), and A549 (lung) [1] [4].
  • Compound Preparation:
    • Prepare a concentrated stock solution (e.g., 10 mM) in DMSO [1] [2].
    • Dilute the stock directly into the cell culture medium to achieve the desired final concentrations. A typical high-test concentration is 3 μM, with serial dilutions performed to generate a dose-response curve [1] [4].
  • Experimental Procedure:
    • Seed cells in 96-well plates at a density optimized for 72 hours of logarithmic growth.
    • The following day, treat cells with this compound across a concentration range (e.g., 1 nM to 10 μM). Include a vehicle control (DMSO, typically at 0.1% v/v).
    • Incubate for 72 hours.
    • Assess cell viability using a colorimetric assay like CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) [1] [4].
    • Measure absorbance with a plate reader and calculate IC₅₀ values.
Analysis of Signaling Pathway Inhibition by Western Blot

This protocol confirms on-target engagement by assessing the reduction in phosphorylation of pathway components [1] [3].

  • Cell Lines: MDA-MB-361, MCF-7, HCT-116, and others with active PI3K/mTOR signaling [1] [3].
  • Compound Preparation: As above, prepare working concentrations from a DMSO stock.
  • Experimental Procedure:
    • Culture cells until 60-80% confluent.
    • Serum-starve cells (e.g., for 24 hours) to reduce basal signaling.
    • Treat cells with this compound. Effective concentrations are often between 10 nM and 500 nM, with incubation times from 1 to 24 hours [3].
    • Lyse cells and extract proteins.
    • Perform Western blotting, probing for:
      • Phospho-Akt (S473 and T308)
      • Total Akt
      • Phospho-S6 Ribosomal Protein (S235/236)
      • Phospho-4E-BP1 (T37/46)
      • Cleaved PARP (for apoptosis detection) [1]

The workflow for these core experiments is summarized below.

experimental_workflow cluster_prep Preparation cluster_assays Parallel Assay Tracks start Protocol Start step1 1. Prepare this compound Stock (10 mM in DMSO) start->step1 step2 2. Culture and Plate Cells (96-well or culture dish) step1->step2 cytotoxicity Cytotoxicity Assay step2->cytotoxicity Split Cells western Signaling Inhibition (Western Blot) step2->western Split Cells steps_cyto1 3. Treat with this compound (72 hours, serially diluted) cytotoxicity->steps_cyto1 steps_cyto2 4. Add MTS Reagent (Incubate 1-4 hours) steps_cyto1->steps_cyto2 steps_cyto3 5. Measure Absorbance (Calculate IC₅₀) steps_cyto2->steps_cyto3 steps_wb1 3. Treat with this compound (1-24 hours, 10-500 nM) western->steps_wb1 steps_wb2 4. Lyse Cells and Extract Proteins steps_wb1->steps_wb2 steps_wb3 5. Perform Western Blot (Probe for p-Akt, p-S6, etc.) steps_wb2->steps_wb3

Key Considerations for Researchers

  • Starting Concentration: A concentration range of 1 nM to 1 μM is suitable for initial experiments, as most cellular IC₅₀ values fall between 5 nM and 100 nM [1] [2] [3].
  • Solvent Control: The final DMSO concentration in cell culture should not exceed 0.1% to avoid cytotoxicity [1].
  • Cell Line Selection: Consider the genetic background of cell lines. Those with PIK3CA mutations (e.g., E545K, H1047R) or PTEN deficiency are often particularly sensitive to this compound [1] [6].

References

Application Notes: PKI-402 Solubility and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, reversible, and ATP-competitive dual inhibitor targeting all class I PI3K isoforms (α, β, γ, δ) and mTOR, with IC₅₀ values in the low nanomolar range [1] [2]. Its mechanism involves simultaneous inhibition of PI3K and mTOR, leading to suppressed phosphorylation of downstream effectors like Akt, induction of apoptosis, and degradation of Mcl-1 through autophagy [1] [3] [4].

Solubility and Stock Solution Preparation

The solubility of this compound has been characterized in various solvents, with DMSO being the primary solvent for creating stock solutions for in vitro studies.

Table 1: Solubility Profile of this compound [1] [2] [5]

Solvent Solubility Notes
DMSO 0.5 - 10 mg/mL (0.87 - 17.52 mM) Higher concentrations (e.g., 10 mg/mL) may require warming (50°C water bath) and ultrasonication. Hygroscopic DMSO can reduce solubility; use fresh, dry DMSO. [1] [2] [5]
Water Insoluble Not suitable for direct dissolution. [1] [5]
Ethanol Insoluble Not suitable for direct dissolution. [1]
4-Methylpyridine 17 mg/mL An alternative solvent for specific applications. [5]

Protocol: Preparing Stock Solutions in DMSO

  • Calculation: Determine the mass of this compound powder required to achieve your desired stock concentration. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
  • Dissolution: Transfer the calculated mass of this compound into an appropriate vial. Add the required volume of fresh, anhydrous DMSO.
  • Aid Dissolution (if necessary): For concentrations above 0.5 mg/mL, warm the vial in a 50°C water bath and/or briefly ultrasonicate until the solution is clear [5].
  • Aliquoting and Storage: Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one year [2].
Key Quantitative Biological Data

This compound exhibits potent activity at the enzymatic and cellular levels.

Table 2: Enzymatic Inhibition Profile (IC₅₀) [1] [2]

Target IC₅₀ (nM)
PI3Kα 2
mTOR 3
PI3Kα (H1047R Mutant) 3
PI3Kα (E545K Mutant) 3
PI3Kβ 7
PI3Kδ 14
PI3Kγ 16

Table 3: Cellular Activity in Select Human Cancer Cell Lines [1] [2]

Cell Line Cancer Type Key Genetic Features Assay IC₅₀
MDA-MB-361 Breast Her2+, PIK3CA mutant (E545K) Growth Inhibition (72 hrs) 6 - 8 nM
PC-3 Prostate PTEN mutant Growth Inhibition (72 hrs) 21 nM
HCT116 Colorectal K-Ras & PIK3CA mutant Growth Inhibition (72 hrs) 33 nM
MDA-MB-361 Breast Her2+, PIK3CA mutant (E545K) p-Akt (T308) Inhibition (4 hrs) 5 nM

Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Kinase Inhibition Assay (Fluorescence Polarization Format) [1] [5]

This protocol is adapted for measuring PI3K enzyme inhibition.

  • Principle: The assay measures the conversion of PIP₂ to PIP₃, which is detected by a fluorescent probe.
  • Reagents:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
    • Stop/Detection Buffer: 100 mM Hepes (pH 7.5), 4 mM EDTA, 0.05% CHAPS, 10 nM fluorescent probe, 40 nM GST-GRP1 protein.
    • Substrates: 20 μM PIP₂, 25 μM ATP.
    • This compound: Serially diluted in DMSO (final DMSO concentration >4%).
  • Procedure:
    • In a 384-well black polypropylene plate, mix the reaction buffer, substrates, and this compound inhibitor or DMSO control.
    • Initiate the reaction by adding the PI3K enzyme.
    • Incubate for 30 minutes at room temperature.
    • Stop the reaction by adding an equal volume of Stop/Detection Buffer.
    • Incubate the plate for 2 hours in the dark.
    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., TAMRA filters).
Cell Proliferation and Viability Assay [1] [5]
  • Cell Lines: Can be applied to a broad panel, including MDA-MB-361, PC-3, HCT116, A549, and U87MG.
  • Compound Treatment:
    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (e.g., 0.1-0.5%) and matched in control wells.
    • Seed cells in 96-well plates and incubate with this compound for 72 hours.
  • Viability Measurement:
    • Use a colorimetric cell proliferation assay like the CellTiter 96 AQueous One Solution (MTS) assay.
    • Add the reagent directly to the wells and incubate for 1-4 hours.
    • Measure the absorbance at 490 nm using a plate reader. The signal is proportional to the number of viable cells.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a generalized workflow for its testing in cellular models.

Diagram 1: this compound Inhibits the PI3K/AKT/mTOR Signaling Pathway

This diagram shows how this compound simultaneously inhibits PI3K and mTOR, disrupting downstream survival and growth signals. The green line and text represent the inhibitory effect of this compound on key nodes in the pathway.

GrowthFactors Growth Factor Receptors PI3K PI3K (all isoforms) GrowthFactors->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) AKT_inactive->AKT_active Activation mTORC1 mTORC1 AKT_active->mTORC1 Activates Apoptosis Apoptosis (e.g., PARP Cleavage) AKT_active->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes mTORC2 mTORC2 mTORC2->AKT_active Activates (S473) Apoptosis->CellSurvival Disrupts Autophagy Mcl-1 Degradation via Autophagy Autophagy->CellSurvival Disrupts PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits PKI402->Autophagy Induces

Diagram 2: In Vitro Experimental Workflow

This diagram outlines the key steps for preparing and testing this compound in a cell-based assay, from stock solution preparation to data analysis.

Step1 1. Prepare Stock Solution (10 mg/mL in DMSO) Step2 2. Prepare Working Dilutions (in culture medium) Step1->Step2 Step3 3. Seed Cells (96-well plate) Step2->Step3 Step4 4. Treat Cells with this compound (Incubate for 72 hours) Step3->Step4 Step5 5. Add Viability Reagent (e.g., MTS) Step4->Step5 Step6 6. Measure Absorbance (490 nm) Step5->Step6 Step7 7. Analyze Data (Calculate IC₅₀) Step6->Step7

Key Experimental Considerations

  • DMSO Sensitivity: Always include vehicle controls with the same concentration of DMSO used in treatment groups to account for any potential solvent toxicity on cells [1] [5].
  • Stability: Aliquot and store this compound stock solutions at -20°C or -80°C to maintain stability over time. Avoid repeated freeze-thaw cycles [2].
  • In Vivo Formulation: For animal studies, this compound is typically administered intravenously. It can be formulated as a homogeneous suspension using agents like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL [5].

References

Comprehensive Application Notes and Protocols for PKI-402, a Dual Pan-PI3K/mTOR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PKI-402

This compound is a potent, selective, reversible, and ATP-competitive inhibitor that simultaneously targets all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). Its potent activity extends to common oncogenic mutants of PI3Kα (E545K and H1047R), making it a valuable tool for investigating the PI3K/mTOR signaling pathway in cancer biology and for exploring targeted therapeutic strategies. It induces apoptosis and has demonstrated robust antitumor activity in various xenograft models.

Chemical and Physical Properties

Property Description
CAS Number 1173204-81-3 [1] [2] [3]
Molecular Formula C₂₉H₃₄N₁₀O₃ [1] [4] [3]
Molecular Weight 570.65 g/mol [1] [4] [3]
Appearance White to off-white solid [1]
Purity Typically ≥98% - 99.01% [4] [2]

Stock Solution Preparation and Storage

Solubility and Stock Solution Preparation

Preparing a proper stock solution is critical for the stability and biological activity of this compound. The table below summarizes key solubility data and common stock solution preparation methods.

Parameter Details & Recommendations
Recommended Solvent DMSO [1] [4] [3]
Solubility in DMSO ~0.5 - 10 mg/mL (0.87 - 17.52 mM). Higher concentrations may require warming (e.g., 50°C water bath) and ultrasonication [1] [4] [3].
Solubility in Water Insoluble [1] [4] [3]
Solubility in Ethanol Insoluble [1] [4] [3]
Alternative Solvent 4-Methylpyridine (17 mg/mL) [4]
For In Vivo Studies Can be suspended in solutions like 0.5% CMC-Na to make homogeneous suspensions (e.g., 5 mg/mL) [4].
Storage Conditions
  • Powder Form: Store at -20°C for 2-3 years. Stable for 2 years at 4°C [1].
  • Stock Solution in DMSO:
    • -80°C: Stable for up to 2 years [1].
    • -20°C: Stable for up to 1 year [1].
  • Handling Note: this compound is hygroscopic. Always use fresh, dry DMSO to prevent solubility issues related to moisture absorption [1] [4]. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Biological Activity and Pharmacological Profile

Target Inhibition Profile (IC₅₀ Values)

This compound is characterized as a dual pan-PI3K/mTOR inhibitor. The following table details its half-maximal inhibitory concentration (IC₅₀) against key targets, derived from cell-free assays [1] [4] [3].

Target IC₅₀ (nM)
PI3Kα (wild-type) 2 nM
PI3Kα (H1047R mutant) 3 nM
PI3Kα (E545K mutant) 3 nM
mTOR 3 nM
PI3Kβ 7 nM
PI3Kδ 14 nM
PI3Kγ 16 nM
Cellular Activity in Selected Human Tumor Cell Lines

This compound inhibits cell growth and key signaling pathways in a variety of cancer cell lines. The IC₅₀ values below demonstrate its potency in cellular models [1] [4].

Cell Line Cancer Type / Genetic Background Assay IC₅₀
MDA-MB-361 Breast cancer (Her2+, PIK3CA E545K mutant) Growth inhibition (72 hrs) 8 nM
MDA-MB-361 Breast cancer (Her2+, PIK3CA E545K mutant) Akt T308 phosphorylation inhibition (4 hrs) 5 nM
PC-3 Prostate cancer (PTEN mutant) Growth inhibition / Cytotoxicity (72 hrs) 21 nM

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol adapts a fluorescence polarization (FP) format to measure the direct inhibition of PI3K enzymes by this compound [4] [3].

  • Key Steps:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
    • Reaction Mix: Combine 20 μM PIP₂ (substrate), 25 μM ATP, the PI3K enzyme, and this compound (in >4% DMSO) in a 20 μL reaction volume.
    • Incubation: Run the reaction for 30 minutes at room temperature in a 384-well plate.
    • Stop & Detect: Halt the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescent PIP3 probe and GST-GRP1 protein.
    • Measurement: Incubate the plate for 2 hours, then measure fluorescence polarization using a plate reader with appropriate filters (e.g., TAMRA filters).
In Vitro Cell Proliferation and Cytotoxicity Assay

This protocol is used to determine the anti-proliferative and cytotoxic effects of this compound on cancer cell lines [4] [3].

  • Key Steps:
    • Cell Seeding: Seed cells in 96-well plates at a density optimized for the specific cell line (e.g., 5,000 cells/well for a 72-hour assay).
    • Compound Treatment: The next day, treat cells with a range of concentrations of this compound, dissolved in DMSO (final DMSO concentration should be kept low, e.g., 0.1%).
    • Incubation: Incubate cells with the compound for a defined period, typically 72 hours.
    • Viability Measurement: Assess the number of viable cells using a colorimetric method like the CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay (MTS). Measure the absorbance at 490-540 nm.
    • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Protocol

This compound has been evaluated in female nude mice bearing subcutaneous xenografts (e.g., MDA-MB-361, U87MG, A549) [1] [4] [3].

  • Key Parameters:
    • Dosage: 25 mg/kg to 100 mg/kg, administered daily.
    • Route of Administration: Intravenous (i.v.) injection.
    • Treatment Schedule: Often administered in cycles (e.g., daily for 5 days). A single dose of 100 mg/kg effectively suppressed Akt phosphorylation and induced cleaved PARP in MDA-MB-361 tumors for over 24 hours.
    • Vehicle: For i.v. administration, a specific formulation (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) may be required to ensure solubility and stability.

Research Applications and Synergistic Combinations

  • Mechanism of Action Analysis: this compound is an excellent tool for comprehensively blocking the PI3K/mTOR pathway. It effectively inhibits phosphorylation of key downstream effectors like Akt (at T308 and S473), p70S6K, and 4EBP1, and induces apoptosis markers like cleaved PARP [1] [4].
  • Combination Therapy Research: Recent studies highlight the potential of combining this compound with other targeted agents. For instance, in cholangiocarcinoma (CCA) cells, This compound combined with the FGFR inhibitor infigratinib showed a marked synergistic suppression of cell viability. This combination induced G2-M cell cycle arrest, apoptosis, and enhanced autophagic cell death [5] [6].
  • Overcoming Therapeutic Resistance: Due to its dual inhibitory profile, this compound can help overcome resistance mechanisms caused by feedback loops within signaling networks, such as those observed following FGFR inhibition [5] [6].

Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its application in cell-based experiments:

G cluster_pathway This compound Mechanism of Action cluster_workflow In Vitro Experimental Workflow GrowthFactors Growth Factor Stimulation PI3K PI3K Enzyme (All Isoforms) GrowthFactors->PI3K Activates PIP2_to_PIP3 PIP₂ → PIP₃ PI3K->PIP2_to_PIP3 Akt Akt Activation PIP2_to_PIP3->Akt mTOR mTORC1/mTORC2 Akt->mTOR CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses PKI402 This compound Inhibitor PKI402->PI3K Inhibits IC₅₀: 2-16 nM PKI402->mTOR Inhibits IC₅₀: 3 nM Start Prepare this compound Stock Solution in DMSO Step1 Seed Cells (96-well plate) Start->Step1 Step2 Treat with this compound (Serial Dilutions) Step1->Step2 Step3 Incubate (72 hours) Step2->Step3 Step4 Assay Endpoint (e.g., MTS, SRB, Western Blot) Step3->Step4 Step5 Analyze Data (IC₅₀ Calculation) Step4->Step5

Critical Considerations for Researchers

  • Controlled Substance: Note that this compound is classified as a controlled substance and is not for sale in all territories. Researchers should verify local regulations [1].
  • Research Use Only: This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals [1] [3].
  • Solubility Challenges: Always use fresh, dry DMSO. If difficulties arise in dissolving the compound, gentle warming and brief sonication are recommended, followed by visual inspection to confirm a clear solution [4].
  • In Vivo Formulation: For animal studies, careful formulation is necessary to ensure bioavailability and tolerability. Preliminary solubility tests in the chosen vehicle are essential.

References

PKI-402 administration route

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 Application Notes

This compound is a potent, reversible, and ATP-competitive dual inhibitor that targets all Class I PI3K isoforms (α, β, δ, γ) and mTOR. Its key characteristic is potent activity against common PI3Kα mutants (E545K and H1047R), making it a valuable tool for studying cancers with PI3K pathway hyperactivation [1] [2].

Mechanism of Action: this compound inhibits the PI3K/AKT/mTOR signaling pathway. In ovarian cancer cells, it disrupts the balance of Bcl-2 family proteins by degrading Mcl-1 protein through autophagy, thereby suppressing cell growth and inducing apoptosis [3] [4].

The diagram below illustrates the signaling pathway and mechanism of this compound.

This compound Inhibits PI3K/AKT/mTOR Pathway cluster_normal Normal Pathway cluster_inhibition This compound Inhibition l l        style=        style= rounded rounded filled filled        fillcolor=        fillcolor= GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK PKI402 This compound PI3K PI3K (Activated) RTK->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 AKT AKT (Activated) PIP3->AKT mTORC1 mTORC1 (Activated) AKT->mTORC1 mTORC2 mTORC2 (Activated) AKT->mTORC2 Outcomes Cell Growth Proliferation Survival mTORC1->Outcomes mTORC2->AKT  Feedback Activation PI3K_Inh PI3K (Inhibited) PKI402->PI3K_Inh mTOR_Inh mTORC1/2 (Inhibited) PKI402->mTOR_Inh Apoptosis Induces Apoptosis Mcl-1 Degradation PI3K_Inh->Apoptosis Growth_Inh Inhibits Tumor Growth PI3K_Inh->Growth_Inh mTOR_Inh->Apoptosis mTOR_Inh->Growth_Inh

Quantitative Data on this compound

Table 1: In Vitro Potency (IC₅₀) of this compound [1] [2]

Target IC₅₀ (nM) Note
PI3Kα 2 -
mTOR 3 -
PI3Kβ 7 -
PI3Kδ 14 -
PI3Kγ 16 -
PI3Kα-E545K 3 Common oncogenic mutant
PI3Kα-H1047R 3 Common oncogenic mutant

Table 2: Cellular Activity & In Vivo Efficacy [1] [2]

Context Model / Cell Line Key Finding / IC₅₀
In Vitro MDA-MB-361 (Breast cancer) IC₅₀: 6-8 nM (growth inhibition)
In Vitro PC-3 (Prostate cancer) IC₅₀: 21 nM (cytotoxicity)
In Vivo MDA-MB-361 xenograft (mice) Tumor regression at 100 mg/kg (i.v.)
In Vivo A549 (NSCLC) xenograft (mice) Significant tumor growth inhibition at 25 & 50 mg/kg (i.v.)

Experimental Protocols

In Vitro Cell-Based Assay (Example: Growth Inhibition)
  • Cell Lines: Human tumor cell lines (e.g., MDA-MB-361, PC-3, HCT116) [1].
  • Compound Preparation:
    • Prepare a fresh stock solution in DMSO. The maximum DMSO concentration in the cell culture medium should not exceed 0.5-1.0% [1].
    • Serially dilute this compound to desired concentrations (e.g., from 10 µM to 1 nM).
  • Procedure:
    • Seed cells in 96-well plates at a density determined by their growth characteristics.
    • Incubate overnight to allow cell attachment.
    • Treat cells with this compound or vehicle control (DMSO) for 72 hours.
    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter 96 AQueous).
    • Quantify the results using a plate reader and calculate IC₅₀ values [1].
In Vivo Animal Model (Example: Xenograft Study in Mice)
  • Animal Model: Female nude mice [1] [2].
  • Tumor Inoculation: Subcutaneously inject human cancer cells (e.g., MDA-MB-361, A549) into mice. Allow tumors to establish to a specific volume (e.g., ~100-260 mm³) [1] [2].
  • Formulation & Administration:
    • Route: Intravenous (i.v.) [1] [2].
    • Dosage: 25 mg/kg, 50 mg/kg, or 100 mg/kg [1] [2].
    • Dosing Regimen: Once daily for 5 consecutive days, which may be repeated after a break depending on the study design [1].
  • Monitoring:
    • Measure tumor volumes and body weights regularly.
    • For pharmacodynamic analysis, harvest tumor and normal tissue (e.g., heart, lung) at various time points after a single dose. Analyze lysates via Western blotting for markers like p-Akt (T308 and S473) and cleaved PARP to confirm target engagement and biological effect [1] [2].

Key Considerations for Researchers

  • Solubility: this compound has limited solubility in aqueous solutions. For in vitro work, use fresh, high-quality DMSO. For in vivo administration, special formulations are required [1] [2].
  • Specificity: While highly selective for PI3K and mTOR, at very high concentrations (µM range), this compound may also inhibit B-Raf and C-Raf [1]. Use appropriate concentrations to maintain specificity.
  • Biomarker Analysis: To confirm the compound's mechanism of action in your models, monitor the downregulation of phosphorylated Akt (at both T308 and S473) and downstream effectors like pS6K and p4EBP1 [1].

References

Mechanism of Action: PKI-402 and the PI3K/AKT/mTOR Pathway

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, dual ATP-competitive inhibitor targeting both PI3K and mTOR. Understanding its mechanism is crucial for designing your clonogenic assay.

  • Target Profile: As a dual inhibitor, this compound simultaneously targets all Class I PI3K catalytic isoforms (p110α, β, δ, γ) and the mTOR kinase in both mTORC1 and mTORC2 complexes. [1] This comprehensive targeting is designed to more effectively block the pathway and overcome feedback activation that can occur with single-target inhibitors. [1]
  • Functional Consequences: By inhibiting this central signaling axis, this compound suppresses critical cellular processes that drive tumor survival and growth. Key effects relevant to a clonogenic assay include:
    • Inhibition of DNA Damage Repair: The PI3K/AKT/mTOR pathway enhances the repair of radiation-induced DNA double-strand breaks, particularly through the Non-Homologous End Joining (NHEJ) pathway. Inhibitors like this compound can disrupt the phosphorylation of DNA-PKcs and delay the resolution of γ-H2AX foci, markers of DNA damage. [2]
    • Modulation of Apoptosis and Proliferation: Pathway inhibition can shift the balance towards apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. It also reduces the expression of proliferation markers like Ki-67. [2]
    • Impairment of Cancer Stem Cells (CSCs): The mTOR pathway is vital for the self-renewal and maintenance of CSCs, a subpopulation often responsible for tumor recurrence and radioresistance. Targeting mTOR can sensitize these resistant cells. [3]

The following diagram illustrates the signaling pathway targeted by this compound and its cellular effects.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_effects Cellular Consequences of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits/Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Feedback DNA_Repair Impaired DNA Damage Repair AKT->DNA_Repair Apoptosis Promoted Apoptosis AKT->Apoptosis S6K1 S6K1 / 4EBP1 mTORC1->S6K1 Activates CSCs Reduced Cancer Stem Cell Survival mTORC1->CSCs mTORC2->AKT Activates (S473) Proliferation Inhibited Cell Proliferation S6K1->Proliferation PKI402 This compound Dual PI3K/mTOR Inhibitor PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits

Proposed Clonogenic Assay Workflow for this compound

The clonogenic assay is the gold standard for measuring the long-term reproductive viability of cells after cytotoxic insults like drug treatment or radiation. The workflow below integrates this compound treatment into this established methodology.

G steps Clonogenic Assay Workflow with this compound S1 1. Cell Seeding & Attachment S2 2. This compound Treatment (Pre-/Post-Irradiation) S1->S2 S3 3. Irradiation (If applicable) S2->S3 PreIR Pre-Irradiation (2-24 hr) S2->PreIR Concurrent Concurrent S2->Concurrent PostIR Post-Irradiation (0-24 hr) S2->PostIR S4 4. Drug Removal & Fresh Medium S3->S4 S3->PostIR Inhibition of Recovery S5 5. Colony Formation (1-3 weeks) S4->S5 S6 6. Fixing & Staining S5->S6 S7 7. Colony Counting & Data Analysis S6->S7 PreIR->S3 Sensitization Concurrent->S3 Acute Effect

Detailed Experimental Protocol

This protocol outlines the key steps for performing a clonogenic assay to test the efficacy of this compound, either as a single agent or in combination with radiation.

Step 1: Cell Seeding and Attachment
  • Cell Line Selection: Choose cell lines relevant to your research. Lines with known PI3K/AKT/mTOR pathway activation (e.g., PTEN mutations) are highly suitable. Conduct preliminary experiments to determine plating efficiency.
  • Seeding Procedure:
    • Harvest exponentially growing cells using a standard trypsinization protocol.
    • Perform a viable cell count using Trypan Blue exclusion.
    • Seed an appropriate number of cells into each well of a 6-well plate. The cell number should be titrated so that control plates yield 50-100 colonies. A suggested starting range is 100 to 1,000 cells per well, depending on the line's plating efficiency and expected treatment toxicity.
    • Gently rock the plates to ensure even distribution.
    • Incubate the plates at 37°C with 5% CO₂ for 12-24 hours to allow for complete cell attachment before treatment.
Step 2: this compound Treatment and Irradiation

This step is flexible and depends on the experimental question (e.g., single-agent cytotoxicity vs. radiosensitization).

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control included.
  • Treatment Schedule:
    • Single-Agent Cytotoxicity: Add medium containing various concentrations of this compound. A typical range might be 10 nM to 10 µM.
    • Radiosensitization: Several schedules can be tested:
      • Pre-Irradiation: Add this compound 2-24 hours before irradiation.
      • Concurrent: Add this compound immediately (e.g., 1 hour) before irradiation.
      • Post-Irradiation: Add this compound 0-24 hours after irradiation.
  • Irradiation: For combination studies, irradiate plates at room temperature using a clinically relevant radiation source (e.g., X-ray or Cs-137 irradiator). Delivered doses typically range from 2 to 8 Gray (Gy). Include non-irradiated controls for both drug-treated and vehicle-treated cells. Return plates to the incubator immediately after irradiation.
Step 3: Colony Formation and Staining
  • Incubation: After treatment, incubate the plates undisturbed for a period determined by the cell line's doubling time, typically 1 to 3 weeks. Check periodically under a microscope for colony growth.
  • Fixing and Staining:
    • Once colonies are visible (a colony is typically defined as a cluster of >50 cells), carefully aspirate the medium.
    • Gently rinse the cell layer with 1x PBS.
    • Add 2-3 mL of fixation/staining solution (e.g., 6.0% Glutaraldehyde with 0.5% Crystal Violet) to each well for 30 minutes.
    • Aspirate the stain, carefully rinse the plates under tap water to remove excess stain, and air-dry completely.
Step 4: Data Collection and Analysis
  • Colony Counting: Manually count all stained colonies containing more than 50 cells. Alternatively, use an automated colony counter. Ensure counting thresholds are consistent across all experimental groups.
  • Calculations:
    • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for untreated controls.
    • Surviving Fraction (SF) = (Number of colonies counted) / (Number of cells seeded × Plating Efficiency).
  • Data Modeling: Plot the Surviving Fraction against this compound concentration (for single-agent) or radiation dose (for combination). Fit the data to a linear-quadratic model (for radiation survival curves) or a sigmoidal dose-response model (for drug IC₅₀ determination) using appropriate software (e.g., GraphPad Prism).

Key Experimental Parameters and Considerations

The table below summarizes critical variables and recommendations for your clonogenic assay with this compound.

Parameter Recommendation / Consideration
This compound Concentration Range 10 nM - 10 µM (perform dose-ranging pilot studies). [1]
Treatment Duration 2-24 hours pre-irradiation; continuous exposure possible but may require medium refreshment.
Radiation Dose (if used) 0 Gy, 2 Gy, 4 Gy, 6 Gy, 8 Gy (covers clinically relevant range).
Critical Controls Vehicle (DMSO) control; untreated control; irradiation-only control; drug-only control.
Endpoint Measurement Surviving Fraction (SF); Dose Enhancement Ratio (DER) for combination studies.
Potential Synergy Analysis Compare SF from "Radiation + this compound" to the product of SF from "Radiation alone" and "this compound alone".

Important Notes for Researchers

  • Mechanistic Correlates: To strengthen your study, consider correlating clonogenic survival with mechanistic endpoints. The search results suggest examining γ-H2AX foci (for DNA damage repair), Western blot for p-AKT (S473) and p-S6 (for pathway inhibition), and apoptosis markers (Bcl-2/Bax). [2]
  • Optimization is Key: The provided protocol is a template. Cell seeding density, drug concentration, and incubation time must be empirically optimized for each specific cell line.
  • Source for this compound: The search results did not specify a commercial supplier for this compound. You will need to source it from a reputable chemical vendor or request it from the academic institution where it was developed.

References

PKI-402 Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, selective, reversible, and ATP-competitive dual inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms and mTOR. Its mechanism of action and key chemical characteristics are summarized below [1] [2] [3]:

Property Description
Primary Target Dual Pan-PI3K and mTOR inhibitor
Molecular Weight 570.65 [1] [2] [3]
CAS Number 1173204-81-3 [1] [2] [3]
Chemical Formula C29H34N10O3 [1] [2] [3]
Mechanism Potently inhibits PI3Kα/β/γ/δ and mTOR, disrupting the PI3K/AKT/mTOR signaling pathway. Also effective against PI3Kα mutants E545K and H1047R [1] [4] [5].
Cellular Outcome Induces growth inhibition and apoptosis in various human tumor cell lines [1] [3].

The following diagram illustrates the primary signaling pathway targeted by this compound and its key effects leading to apoptosis:

G This compound Inhibits PI3K/mTOR Pathway and Induces Apoptosis cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_apoptosis This compound Induced Apoptosis GrowthFactors Growth Factors/Receptors PI3K PI3K (All Isoforms) GrowthFactors->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p4EBP1 4EBP1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream p70S6K p70S6K mTORC1->p70S6K mTORC1->p4EBP1 p70S6K->Downstream p4EBP1->Downstream PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits Mcl1 Mcl-1 Degradation (via Autophagy) PKI402->Mcl1 Induces PARP PARP Cleavage PKI402->PARP Induces Apoptosis Apoptosis Mcl1->Apoptosis PARP->Apoptosis

Methods for Detecting Apoptosis

Researchers can detect this compound-induced apoptosis using several methods, with key markers and their relationships shown in the workflow below:

G Workflow for Detecting this compound Induced Apoptosis Start Treat Cancer Cells with this compound Step1 Analyze Apoptosis Markers (e.g., PARP Cleavage, Mcl-1) Start->Step1 Step2 Assess Downstream Pathway Inhibition (p-AKT, p-p70S6K, p-4EBP1) Step1->Step2 WB_PARP Western Blot: Detect Cleaved PARP Step1->WB_PARP WB_Mcl1 Western Blot: Detect Mcl-1 Degradation Step1->WB_Mcl1 Autophagy Autophagy Assay: Mcl-1 degradation is p62-dependent Step1->Autophagy Step3 Measure Overall Cell Viability and Apoptosis Step2->Step3 WB_pAKT Western Blot: Phospho-AKT (T308, S473) Step2->WB_pAKT WB_pS6K Western Blot: Phospho-p70S6K Step2->WB_pS6K WB_p4EBP1 Western Blot: Phospho-4EBP1 Step2->WB_p4EBP1 Viability Cell Viability Assay (e.g., MTS, MTT) Step3->Viability ApoptosisAssay Direct Apoptosis Assay (e.g., Caspase-3 Activity, Annexin V Staining) Step3->ApoptosisAssay

Key Markers and Detection Assays
  • Cleaved PARP Detection by Western Blot: this compound treatment induces cleaved poly(ADP-ribose) polymerase (PARP), a definitive marker of apoptosis. In the breast cancer cell line MDA-MB-361, less than 10% of cells remained viable after 24 hours of exposure to 0.3 μM this compound, accompanied by the appearance of cleaved PARP [1] [3].
  • Mcl-1 Degradation via Autophagy: this compound disrupts the balance of Bcl-2 family proteins by degrading the anti-apoptotic protein Mcl-1 through autophagy. The autophagy receptor protein p62 binds to Mcl-1 via its ubiquitin-associated domain to mediate this degradation [4] [5].
  • Downstream Pathway Inhibition: Confirmation of target engagement is shown by the inhibition of phosphorylation of PI3K/mTOR effector proteins [1] [3].

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various experimental models, providing reference data for researchers.

In Vitro Enzymatic Inhibition (IC₅₀ Values)

The table below shows the half-maximal inhibitory concentration of this compound against its primary targets in cell-free assays [1] [2] [3].

Target IC₅₀ (nM)
PI3Kα 2 nM
mTOR 3 nM
PI3Kα Mutant (H1047R) 3 nM
PI3Kα Mutant (E545K) 3 nM
PI3Kβ 7 nM
PI3Kδ 14 nM
PI3Kγ 16 nM
Cellular Activity (IC₅₀ Values)

This table summarizes the activity of this compound in various cellular models [1] [2] [3].

Cell Line / Assay Type IC₅₀ Description
SF9 insect cells 1 nM Inhibition of human PI3Kα (Fluorescence Polarization Assay)
MDA-MB-361 cells 5 nM Inhibition of Akt T308 phosphorylation (Western Blot)
MDA-MB-361 cells 6-8 nM Growth inhibition / Cytotoxicity (72-hour assay)
PC-3 cells 21 nM Growth inhibition / Cytotoxicity (72-hour assay)

Detailed Experimental Protocols

Protocol 1: Detecting Apoptosis Markers by Western Blotting

This protocol is adapted from referenced studies to analyze key markers like cleaved PARP and Mcl-1 [1] [4] [3].

  • 1. Cell Culture and Treatment:

    • Culture relevant cancer cell lines (e.g., MDA-MB-361 for breast cancer, SKOV3 or A2780 for ovarian cancer).
    • Treat cells with this compound. A range of concentrations (e.g., 0.001 - 1 μM) is recommended to establish a dose-response. Include a DMSO vehicle control.
    • Typical incubation times are 4 hours for analyzing phosphorylation changes (e.g., p-AKT) and 24 hours for detecting apoptosis markers (cleaved PARP, Mcl-1 degradation).
  • 2. Protein Extraction and Quantification:

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a standard assay like Bradford or BCA.
  • 3. Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE (e.g., 4-12% Bis-Tris gel).
    • Transfer proteins to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C.
      • Key Antibodies: Cleaved PARP, Mcl-1, p-AKT (Ser473 and Thr308), p-p70S6K, p-4EBP1, and corresponding total proteins/loading controls (e.g., β-Actin, GAPDH).
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using a chemiluminescent substrate (e.g., ECL Prime) and imaging system.
Protocol 2: Cell Viability and Growth Inhibition Assay

This protocol measures the overall cytotoxic effect of this compound after prolonged exposure [1] [3].

  • 1. Cell Seeding and Treatment:

    • Seed cells in 96-well plates at a density determined by their growth characteristics.
    • After 24 hours, treat cells with a serial dilution of this compound across the plate. A final concentration range of 0.1 nM to 10 μM is often suitable.
    • Each concentration and the DMSO control should be tested in multiple replicates (e.g., n=3-6).
  • 2. Incubation and Assay:

    • Incubate the treated cells for 72 hours.
    • Measure cell viability using a colorimetric assay like CellTiter 96 AQueous One Solution (MTS).
    • Add the reagent directly to each well and incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 490 nm using a plate reader.
  • 3. Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control group.
    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Key Research Insights

  • Schedule-Dependent Radiosensitization: Research in gastroenteropancreatic neuroendocrine tumors suggests that administering a PI3K/mTOR inhibitor like PF-04691502 48 hours after radiotherapy significantly increased apoptosis compared to either treatment alone. This indicates that the timing of this compound administration in combination therapy is critical and should be optimized [6].
  • Tumor-Specific Apoptosis with Minimal Normal Tissue Effect: In vivo studies show that a single 100 mg/kg dose of this compound in mouse models suppressed Akt phosphorylation and induced cleaved PARP in MDA-MB-361 tumors. Crucially, these effects were minimal in normal heart and lung tissues, suggesting a favorable therapeutic window [1] [3].

References

PKI-402: Mechanism & Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor that simultaneously targets Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. This dual inhibition is crucial for completely suppressing the PI3K/Akt/mTOR signaling axis, preventing the feedback activation of Akt that can occur with mTOR-only inhibitors [1] [3].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets:

Target IC₅₀ (nM) Notes
PI3Kα (p110α) 2 [2] Includes inhibition of common oncogenic mutants (E545K, H1047R) [2].
mTOR 3 [2] -
PI3Kβ (p110β) 7 [2] -
PI3Kδ (p110δ) 14 [2] -
PI3Kγ (p110γ) 16 [2] -

This potent inhibition translates to functional effects in cells. For instance, in the MDA-MB-361 breast cancer cell line, this compound inhibits Akt phosphorylation (T308) and cell growth with an IC₅₀ in the low nanomolar range (5-8 nM) [2].

pkI402Pathway This compound Dual Inhibition of PI3K/mTOR Signaling Growth_Factors Growth Factor Stimulation PI3K Class I PI3K (PI3Kα, β, δ, γ) Growth_Factors->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 AKT Akt PIP2_PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth Proliferation Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT (S473) PKI_402 This compound PKI_402->PI3K PKI_402->mTORC1 PKI_402->mTORC2

Antitumor Efficacy in Xenograft Models

This compound demonstrates robust antitumor activity across various human tumor xenograft models, including breast cancer, glioma, and non-small cell lung cancer (NSCLC) [1].

Cancer Type Model (Cell Line) Key Genetic Features Dosing Regimen Reported Efficacy
Breast Cancer MDA-MB-361 HER2+, PIK3CA (E545K) mutant [1] 100 mg/kg, daily i.v. for 5 days [1] Tumor regression (260 mm³ to 129 mm³); prevented regrowth for 70 days [1].
Glioma U87MG PTEN mutant [1] 100 mg/kg, i.v. [1] Significant tumor growth inhibition [1].
Non-Small Cell Lung Cancer (NSCLC) A549 K-Ras mutant [1] 100 mg/kg, i.v. [1] Significant tumor growth inhibition [1].
Breast Cancer Bone Metastasis MDA-MB-231 (Tibial Injection) Model for osteolysis [4] 50 mg/kg, i.p., daily for 28 days [4] Decreased tumor volume in bone; reversal of bone destruction [4].

A single 100 mg/kg dose of this compound in MDA-MB-361 models led to complete suppression of phosphorylated Akt (T308) in tumors for up to 24 hours and induced cleavage of PARP, a marker of apoptosis [1]. The compound was also reported to preferentially accumulate in tumor tissue compared to normal tissues like heart and lung [1].

Experimental Protocol: PDX Efficacy Study

This protocol outlines the key steps for evaluating this compound efficacy using a Patient-Derived Xenograft (PDX) model, which better preserves the tumor's original pathology and microenvironment [5].

pdxWorkflow This compound PDX Efficacy Study Workflow cluster_phase1 Phase 1: Model Generation (F1) cluster_phase2 Phase 2: Study Execution (F3) cluster_phase3 Phase 3: Analysis A Patient Tumor Tissue Collection B Tissue Processing (3-5 mm³ pieces) A->B C Engraftment (Subcutaneous/Orthotopic) B->C E Monitor for Tumor Growth (2-6 months) C->E D Immunodeficient Mouse (e.g., NSG) D->C F F1 Tumor Expansion E->F G Tumor Passage to F3 F->G H Randomization (When tumor ~100-150 mm³) G->H I Administer this compound (50-100 mg/kg, i.v./i.p.) H->I J Control Group (Vehicle) H->J K Tumor Volume Measurement (Twice weekly) I->K J->K L Terminal Biomarker Analysis (p-Akt, Cleaved PARP) K->L M Statistical Analysis L->M

Materials
  • This compound: Prepare a stock solution in DMSO (e.g., 20 mM), store at -20°C. For in vivo dosing, dilute in the chosen vehicle to ensure the final DMSO concentration is ≤0.05% (v/v) [4].
  • Vehicle Control: Use the same solution without this compound.
  • Mice: Use immunodeficient mice (e.g., NOD/SCID/IL2rγnull (NSG)), aged 4-8 weeks [5].
  • PDX Tumor Tissue: Use a stabilized model at passage F3 or higher to ensure consistent human stromal replacement and robust growth [5].
Procedures
  • Tumor Implantation and Randomization: Implant tumor fragments subcutaneously into mouse flanks. Monitor tumor growth, and when volumes reach approximately 100-150 mm³, randomize mice into control and treatment groups to ensure similar starting tumor sizes [5].
  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common regimen is 50-100 mg/kg, administered daily for 5 days per week over 2-4 weeks, though this should be optimized [1] [4].
  • Tumor Monitoring: Measure tumor dimensions (length and width) twice weekly using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [5].
  • Terminal Analysis: At the study endpoint, euthanize animals and collect tumors. Weigh the tumors and preserve sections for subsequent biomarker analysis (e.g., immunohistochemistry for p-Akt and cleaved PARP) [1].

Application Notes for Researchers

  • Biomarker Analysis: To confirm target engagement, analyze tumor lysates by Western blot for suppression of p-Akt (T308 and S473) and p-S6. Induction of cleaved PARP indicates apoptosis [1].
  • Model Selection: this compound shows pronounced efficacy in models with PIK3CA mutations or PTEN loss [1] [3]. Consider using PDX models with these genetic alterations for higher predictive value.
  • Bone Metastasis Models: this compound inhibits breast cancer-induced osteolysis. For such studies, use an intratibial injection model and monitor tumor growth and bone destruction via micro-CT [4].

References

PKI-402 Solubility and Preparation Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for preparing PKI-402 stock solutions.

Property Value / Description Citation
Recommended Solvent DMSO [1] [2] [3]
Reported Solubility in DMSO 5 mg/mL (8.76 mM) [1] [4]
0.5 mg/mL (0.87 mM) [2] [3]
Molecular Weight 570.65 g/mol [1] [2] [3]
CAS Number 1173204-81-3 [1] [2] [3]
Purity ≥ 98% - 99.94% [1] [5]

Troubleshooting Solubility Issues

A primary cause of solubility problems is hygroscopic DMSO (DMSO that has absorbed moisture from the air), which significantly reduces its dissolving capability [3] [4].

  • Use Fresh, Dry DMSO: Always use a newly opened, anhydrous DMSO container for preparing this compound stock solutions. Ensure the bottle is tightly sealed after use [3] [4].
  • Apply Gentle Heat and Sonication: If the compound does not dissolve fully at room temperature, warm the vial gently in a 50°C water bath. Follow this with a brief period of sonication to aid dissolution [3] [4].
  • Prepare Fresh Stock Solutions: Due to stability concerns, prepare small, aliquoted stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1] [4].

Experimental Protocol for In Vitro Assays

This protocol outlines the steps for preparing a this compound working solution for cell-based assays, incorporating the troubleshooting steps above.

G Start Start: Weigh this compound A Add fresh, anhydrous DMSO Start->A B Gently vortex to mix A->B C Fully dissolved? B->C D Proceed to preparation C->D Yes E Warm in 50°C water bath with occasional shaking C->E No G Aliquot and store at -80°C D->G F Sonicate for 1-2 minutes E->F F->C

  • Preparation of 10 mM Stock Solution

    • Weigh 5.7 mg of this compound.
    • Add 1.0 mL of fresh, anhydrous DMSO directly to the vial.
    • Gently vortex the mixture until the powder is fully dissolved. If necessary, follow the warming and sonication steps in the diagram above.
    • Once dissolved, aliquot the solution into small, single-use tubes and store them at -80°C to maintain stability [1] [4].
  • Preparation of Working Concentration for Cell Treatment

    • Thaw a stock solution aliquot on ice.
    • Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., in the low nanomolar to micromolar range, depending on the assay) [2] [3].
    • For a 1 μM final concentration from a 10 mM stock, add 1 μL of stock per 10 mL of culture medium.
    • Note that the final concentration of DMSO in cell culture should typically not exceed 0.1% to avoid cytotoxicity [2] [3].

Key Technical Specifications

This compound is a potent, ATP-competitive dual inhibitor targeting all class I PI3K isoforms (α, β, δ, γ) and mTOR.

G PKI402 This compound PI3K PI3K/mTOR Pathway PKI402->PI3K Inhibits Akt p-Akt (T308/S473) PI3K->Akt Activates S6K p-p70S6K PI3K->S6K Activates BP1 p-4E-BP1 PI3K->BP1 Activates PARP Cleaved PARP p1->PARP Induces

  • Targets and Potency: this compound inhibits PI3Kα, mTOR, PI3Kβ, PI3Kδ, and PI3Kγ with IC50 values of 2, 3, 7, 14, and 16 nM, respectively. It remains potent against common PI3Kα mutants (E545K and H1047R) [1] [2] [4].
  • Cellular and In Vivo Activity: It inhibits growth in various human tumor cell lines (breast, glioma, lung) and shows antitumor efficacy in xenograft models, often causing tumor regression in sensitive lines like MDA-MB-361 [1] [2] [4].

References

PKI-402 Working Concentrations for Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations of PKI-402 from published studies. These concentrations are specific to assay types and cell lines; you must determine the optimal concentration for your specific experimental conditions.

Cell Line / System Assay Type Concentration Incubation Time Key Experimental Outcome Source (PMID)
MDA-MB-361 (Breast cancer) Western Blot 0.005 μM (5 nM) 4 hours Inhibition of Akt T308 phosphorylation [1]
MDA-MB-361 (Breast cancer) Cytotoxicity / Apoptosis 0.03 μM (30 nM) 24 hours Induction of cleaved PARP (apoptosis marker) [2]
PC3 (Prostate cancer) Cytotoxicity (Cell viability) 0.021 μM (21 nM) 72 hours Cell growth inhibition (IC50) [1]
Panel of human tumor cell lines (e.g., Breast, glioma, pancreas, NSCLC) Cell growth inhibition 0.006 - 0.349 μM (6 - 349 nM) 72 hours Growth inhibition across diverse cell types (IC50 range) [2]
MCF-7 (Breast cancer) & BCSCs (Breast cancer stem cells) Clonogenic assay (Radiosensitivity) Not explicitly stated; likely based on cytotoxicity IC50 Not explicitly stated Inhibition of colony formation when combined with radiation [3]
SF9 insect cells (expressing human PI3Kα) Biochemical (Fluorescence polarization) 0.001 μM (1 nM) (IC50) 2 hours Direct inhibition of PI3Kα enzyme activity [1]

Detailed Experimental Protocols

Here are methodologies for key experiments citing this compound, which you can adapt into standard operating procedures (SOPs).

Cell Growth Inhibition and Cytotoxicity Assay (from [1] [2])
  • Cell Lines: MDA-MB-361, MDA-MB-468, T47D, MCF7, BT474, HT29, HCT116, PC3, and others.
  • Compound Preparation: this compound is dissolved in DMSO to make a stock solution. The final concentration of DMSO in the assay should be kept low (e.g., 0.1-0.5%) to avoid solvent toxicity.
  • Procedure:
    • Plate cells in 96-well plates at a density determined by their growth characteristics.
    • The following day, add this compound to the culture medium to achieve the desired final concentrations (e.g., a range up to 3 μM).
    • Incubate the cells with the compound for 72 hours.
    • Determine the number of viable cells using a colorimetric cell proliferation assay like the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS assay).
    • Quantify the absorbance using a plate reader (e.g., Victor2 V multilabel counter) and calculate the percentage of growth inhibition and the IC50 value (concentration that inhibits 50% of cell growth).
  • Key Findings: This assay established that this compound inhibits growth in a diverse set of human tumor cell lines with IC50 values in the nanomolar range [1] [2].
Clonogenic Assay for Radiosensitivity (from [3])
  • Purpose: To test if this compound can sensitize breast cancer cells to radiation.
  • Cell Lines: MCF-7, MDA-MB-231, and breast cancer stem cells (BCSCs).
  • Procedure:
    • Treat cells with this compound (at a concentration likely near its IC50) for a specified period.
    • Expose the treated cells to ionizing radiation (IR).
    • After treatments, seed a low number of cells into culture dishes and allow them to grow for 1-2 weeks to form colonies.
    • Fix and stain the colonies with crystal violet or similar dye.
    • Count colonies containing more than 50 cells to determine the surviving fraction.
  • Key Findings: this compound plus IR significantly inhibited the colony-forming ability of MCF-7 and BCSCs, demonstrating its role as a radiosensitizer [3].
Analysis of Pathway Inhibition by Western Blot (from [1] [2])
  • Purpose: To confirm the on-target effect of this compound by analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
  • Cell Line Example: MDA-MB-361 cells.
  • Procedure:
    • Treat cells with this compound at various concentrations (e.g., 5-30 nM) for a few hours (e.g., 4 hours).
    • Lyse the cells and extract proteins.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific phospho-specific antibodies:
      • Phospho-Akt (Thr308) and (Ser473)
      • Phospho-S6K
      • Phospho-4E-BP1
      • Cleaved PARP (for apoptosis)
    • Use corresponding total proteins (e.g., total Akt) as loading controls.
  • Key Findings: this compound effectively suppressed phosphorylation of Akt at both Thr308 and Ser473, as well as downstream effectors like S6K and 4E-BP1, at low nanomolar concentrations. Induction of cleaved PARP was observed at higher concentrations, confirming apoptosis [1] [2].

This compound Mechanism of Action and Signaling Pathway

This compound is a potent, selective, reversible, and ATP-competitive dual inhibitor that simultaneously targets all Class I PI3K isoforms (α, β, γ, δ) and mTOR [1] [2] [4]. This dual action effectively shuts down the pro-survival PI3K/Akt/mTOR signaling axis, leading to reduced cell proliferation and induced apoptosis, particularly in cancer cells with hyperactive pathway signaling [5] [6] [7].

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and this compound's mechanism of action.

G GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K PI3K (Class IA) (p110α, β, δ, γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 Phosphorylates CellProcesses Cell Growth Proliferation Survival Akt->CellProcesses mTORC1 mTORC1 pAkt_T308->mTORC1 Activates pAkt_S473 p-Akt (Ser473) pAkt_S473->mTORC1 Activates S6K1_4EBP1 p-S6K1 / p-4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->pAkt_S473 Phosphorylates S6K1_4EBP1->CellProcesses Apoptosis Apoptosis (e.g., Cleaved PARP) MCL1 Mcl-1 Degradation (via Autophagy) PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits PKI402->Apoptosis Induces PKI402->MCL1 Induces

Key Technical Considerations for Your Guides

When creating troubleshooting guides, you should advise researchers to consider the following points derived from the search results:

  • Cell Line Specificity: The efficacy of this compound is highly context-dependent. Breast cancer cells with PIK3CA mutations (e.g., MDA-MB-361, E545K) are particularly sensitive, showing apoptosis at 30 nM, while other lines may only experience growth arrest [1] [2]. Always check the mutational status of your cell lines.
  • Solvent and Storage: this compound should be dissolved in fresh, dry DMSO for in vitro studies. For a 5 mg/mL stock solution, gentle warming (37°C water bath) and brief sonication are recommended [1] [4]. Stock solutions are best stored at -20°C or below.
  • Time-Dependent Effects: Note the different incubation times for different readouts. Inhibition of phosphorylation (Western blot) can be seen within 4 hours, while cytotoxicity and apoptosis assays (cleaved PARP) typically require 24-72 hours [1] [2].
  • Combination Treatments: Evidence suggests this compound can act as a radiosensitizer. Guide users on optimizing protocols for combination therapy, including the timing of drug administration relative to radiation [3].

References

PKI-402 Target Profile and Off-Target Activity

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, dual pan-PI3K/mTOR inhibitor. The table below summarizes its primary targets and the only documented off-target activities based on the search results.

Target IC50 (nM) Notes
PI3Kα 2 [1] Also potent against common mutants E545K and H1047R [1].
mTOR 3 [1] -
PI3Kβ 7 [1] -
PI3Kδ 14 [1] -
PI3Kγ 16 [1] -
C-Raf / B-Raf 7,000 [1] This activity was observed at micromolar concentrations, which is 1000 times higher than its potency for PI3K/mTOR. It was the only significant off-target activity noted in a panel of 236 human protein kinases [1].

The available evidence suggests that This compound is a highly selective compound. Its strong inhibitory activity is confined to the PI3K and mTOR kinases at low nanomolar concentrations. The inhibition of C-Raf and B-Raf was only observed at much higher (micromolar) concentrations, which may not be relevant at its typical working concentrations [1].

Experimental Protocols

For your troubleshooting guides, here are the key experimental methodologies from the literature that detail how this compound's potency and selectivity were determined.

Kinase Assay for Selectivity Profiling

This protocol is adapted from the fluorescence polarization (FP) format assay used to determine IC50 values [1].

  • Purpose: To measure the inhibition of PI3K kinase activity in a cell-free system.
  • Procedure:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, and 0.01% β-mercaptoethanol.
    • Setup: Run the assay in a 384-well black polypropylene fluor plate.
    • Reaction Mix: The 20 μL reaction contains 20 μM PIP₂ (substrate), 25 μM ATP, this compound (in DMSO, >4% final concentration), and the PI3K enzyme.
    • Incubation: Run the reaction for 30 minutes at room temperature.
    • Stop & Detect: Stop the reaction with 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a detection probe and GST-GRP1 protein.
    • Measurement: Incubate the plate for 2 hours and measure fluorescence polarization using a plate reader with appropriate filters (e.g., TAMRA-FP).
Cell-Based Viability and Mechanism Assay

This protocol summarizes the methods used to confirm this compound's activity in cultured cells [1].

  • Purpose: To determine the cytotoxic effect and mechanism of action of this compound on human tumor cell lines.
  • Cell Lines: Studies have used a broad panel, including MDA-MB-361 (breast), PC3 (prostate), A549 (lung), U87MG (glioblastoma), and others [1].
  • Procedure:
    • Compound Preparation: Dissolve this compound in DMSO and use final concentrations up to ~3 μM.
    • Cell Treatment: Incubate cells with this compound for 72 hours.
    • Viability Readout: Determine the number of viable cells using a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous).
    • Mechanism Analysis: For molecular downstream effects, treat cells for shorter periods (e.g., 4 hours) and analyze by Western blotting for markers like:
      • Phospho-Akt (T308 and S473) [1]
      • Phospho-PRAS40 (T246) [1]
      • Cleaved PARP (apoptosis marker) [1]
      • Phospho-S6K and Phospho-4EBP1 (mTORC1 activity) [1]

Scientific Context: The PI3K/mTOR Pathway

This compound is designed to simultaneously target key nodes in the oncogenic PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this pathway and the points where this compound acts.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110 subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) TSC TSC1/TSC2 Complex Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) mTORC1 mTORC1 TSC->mTORC1 Normally Inhibits S6K S6K / 4EBP1 mTORC1->S6K Activates CellProcess Cell Growth, Proliferation, Survival S6K->CellProcess Promotes inhibitor This compound inhibitor->PI3K Dual Inhibition inhibitor->mTORC2 Dual Inhibition inhibitor->mTORC1 Dual Inhibition

Frequently Asked Questions

Q: What is the main advantage of using a dual PI3K/mTOR inhibitor like this compound over a selective PI3K inhibitor? A: Dual inhibitors can simultaneously target multiple nodes in a single pathway, which may help overcome feedback loops that often cause resistance to agents targeting only a single protein (e.g., mTORC1 inhibitors alone can lead to upstream feedback activation of Akt). This can result in more potent and effective pathway suppression [2] [3].

Q: The kinase panel data for this compound is not comprehensive. How can I assess its potential off-target effects in my specific experimental system? A: The limited data indicates high selectivity. For a thorough investigation in your model, you could:

  • Use a Broad Panel: Employ a commercial kinome screening service to profile this compound against hundreds of kinases.
  • Leverage Proteomics: Use phospho-proteomics to compare the global phosphorylation patterns in treated vs. untreated cells to identify unexpected changes.
  • Employ a Counter Assay: Design a cell-based assay dependent on a kinase of potential concern (e.g., a Raf-driven reporter assay) and test if this compound inhibits it at your working concentrations.

References

What is PKI-402 and what is its primary mechanism of action?

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor [1] [2] [3]. Its primary mechanism is the dual inhibition of Class I Phosphatidylinositol 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [4]. It simultaneously targets all four class I PI3K isoforms (α, β, δ, γ) and mTOR within the PI3K/AKT/mTOR signaling pathway, a key driver of cell proliferation, survival, and metabolism that is frequently mutated in cancers [2] [3] [4].

What is the quantitative inhibitory profile of this compound?

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against its key targets, demonstrating its high potency at low nanomolar concentrations [2] [3].

Target IC₅₀ (nM)
PI3Kα 2
mTOR 3
PI3Kα mutant E545K 3
PI3Kα mutant H1047R 3
PI3Kβ 7
PI3Kδ 14
PI3Kγ 16

What in vitro efficacy data supports the use of this compound?

This compound inhibits growth in a panel of human tumor cell lines. The following table lists a selection of cellular IC₅₀ values [2] [3].

Cell Line Tissue Origin Genetic Background Assay IC₅₀ (nM)
MDA-MB-361 Breast Her2+, PIK3CA (E545K) mutant Growth Inhibition (72 hr) 6 - 8
MDA-MB-361 Breast Her2+, PIK3CA (E545K) mutant p-Akt (T308) Inhibition (4 hr) 5
PC-3 Prostate PTEN mutant Growth Inhibition (72 hr) 21
HCT116 Colorectal K-Ras & PIK3CA mutant Growth Inhibition (72 hr) 33

In sensitive lines like MDA-MB-361, this compound suppresses phosphorylation of PI3K/mTOR effector proteins (like Akt at T308 and S473) and induces apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) [1] [2].

What in vivo efficacy has been demonstrated for this compound?

This compound shows potent antitumor activity in various xenograft models when administered intravenously [1] [2] [3].

  • MDA-MB-361 (Breast Cancer): A regimen of 100 mg/kg daily for 5 days caused tumor regression, reducing tumor volume from 260 mm³ to 129 mm³, and prevented tumor re-growth for 70 days [1].
  • A549 (Non-Small Cell Lung Cancer): Significant tumor growth inhibition was observed at doses of 25 mg/kg and 50 mg/kg [2].
  • U87MG (Glioma): A dose of 100 mg/kg (daily for 5 days) caused a significant reduction in tumor growth [2].

A key finding is the preferential accumulation of this compound in tumor tissue compared to normal tissues. A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice led to complete suppression of phosphorylated Akt (p-Akt) and induction of cleaved PARP in tumors for up to 24 hours. In contrast, normal tissues like heart and lung showed minimal effect on p-Akt and no detectable cleaved PARP [1].

What are the standard experimental protocols for this compound?

Here are methodologies for key experiments from the literature.

In Vitro Kinase Assay (Fluorescence Polarization) [2]

  • Purpose: Measure direct inhibition of PI3K enzyme activity.
  • Procedure:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
    • Reaction Mix: Incubate PI3K enzyme with 20 μM PIP₂ (substrate), 25 μM ATP, and this compound (in DMSO) in reaction buffer for 30 minutes at room temperature.
    • Stop & Detect: Stop the reaction with a buffer containing 100 mM Hepes (pH 7.5), 4 mM EDTA, 0.05% CHAPS, 10 nM detection probe, and 40 nM GST-GRP.
    • Measurement: Incubate the plate for 2 hours and read fluorescence polarization using a plate reader with TAMRA filters. Calculate IC₅₀ from the inhibition curve.

In Vitro Cell Growth Inhibition/Cytotoxicity Assay [2]

  • Purpose: Determine the effect of this compound on cell proliferation.
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates at a density optimized for their growth characteristics.
    • Compound Treatment: Treat cells with this compound (dissolved in DMSO) at various concentrations for 72 hours.
    • Viability Measurement: Use a colorimetric cell viability assay like CellTiter 96 AQueous One Solution. Quantify the signal using a plate reader.
    • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated controls and determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study [1] [2]

  • Purpose: Evaluate the antitumor efficacy of this compound in a live animal model.
  • Procedure:
    • Animal Model: Use female nude mice injected subcutaneously with human tumor cells (e.g., MDA-MB-361, U87MG, A549).
    • Formulation: Prepare a homogeneous suspension for intravenous injection. One supplier suggests using a vehicle like CMC-Na to achieve a concentration of ≥5 mg/mL [2].
    • Dosing: A common efficacious dose in studies is 100 mg/kg. One cited regimen is daily administration for 5 days [1].
    • Tumor Monitoring: Measure tumor volumes regularly with calipers and calculate volume. Monitor for tumor regression and time to re-growth.

How does this compound affect the PI3K/AKT/mTOR signaling pathway?

The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.

G Start Growth Factor Receptor PI3K PI3K (Class I) (Isoforms α, β, δ, γ) Start->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) (p-T308, p-S473) AKT_inactive->AKT_active Partially Activates mTORC1 mTORC1 AKT_active->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (S473) S6K_4EBP1 p-S6K, p-4EBP1 mTORC1->S6K_4EBP1 Phosphorylates CellProcess Cell Growth Proliferation Survival S6K_4EBP1->CellProcess Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC2 Inhibits PKI402->mTORC1 Inhibits

Diagram: this compound inhibits both PI3K and mTOR complexes, blocking oncogenic signaling.

Troubleshooting Guide & FAQs

Q: My in vivo study shows minimal efficacy. What could be wrong?

  • Verify Formulation and Bioavailability: Ensure the compound is correctly formulated for intravenous delivery to achieve systemic exposure. Preferential tumor accumulation does not guarantee sufficient overall drug levels [1] [2].
  • Check Tumor Model Genetics: this compound is most effective in models with hyperactive PI3K pathway signaling (e.g., PIK3CA mutations, PTEN loss). Confirm the genetic background of your cell line [1] [3].
  • Confirm Target Engagement: Analyze tumor lysates via Western blot to verify that the treatment successfully downregulated p-Akt (T308/S473) and other downstream effectors [1].

Q: I observe high cytotoxicity in my normal control cell lines. What might be the cause?

  • Review Selectivity and Concentration: While this compound shows preferential effects on tumor tissue, at high concentrations, off-target effects may occur. Re-evaluate your dose-response curve and ensure you are working within the nanomolar range. Check the inhibitor's selectivity profile against other kinases [2].

Q: The compound precipitates in my aqueous solution. How can I resolve this?

  • Use Recommended Solvents: this compound has low solubility in water. For in vitro studies, use fresh, high-quality DMSO to create a stock solution, then dilute into the culture medium. For in vivo studies, follow formulation guides, which may recommend suspensions in vehicles like CMC-Na [2].

References

PKI-402 pharmacokinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 Core Information

The following table summarizes the key biochemical and cellular data available for this compound, which is foundational for any experimental protocol [1]:

Property Description / Value
Molecular Weight 570.65 g/mol [1]
Targets Dual pan-PI3K/mTOR inhibitor [1]
IC₅₀ (Cell-free assays) PI3Kα: 2 nM, PI3Kβ: 7 nM, PI3Kγ: 16 nM, PI3Kδ: 14 nM, mTOR: 3 nM [1]
IC₅₀ (Mutants) PI3Kα E545K: 3 nM, PI3Kα H1047R: 3 nM [1]
Cellular Activity (IC₅₀) Inhibition of Akt T308 phosphorylation (MDA-MB-361 cells): 5 nM [1]
Cytotoxicity (IC₅₀) Varies by cell line (e.g., 21 nM in PC3 cells, 6-349 nM across a panel of human tumor lines) [1]
In Vivo Efficacy Inhibits tumor growth in MDA-MB-361, U87MG, and A549 xenograft mouse models at 25-100 mg/kg [1]

Mechanism of Action and Signaling Pathway

This compound is a potent, dual-targeted inhibitor that simultaneously targets all Class I phosphatidylinositol 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) within the PI3K-Akt-mTOR pathway [2] [1]. This pathway is frequently mutated in cancers and leads to increased cell proliferation, survival, and chemoresistance [3].

The diagram below illustrates the signaling pathway and where this compound acts:

G RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K (Class I) (All isoforms) RTK->PI3K Activates GPCR G-protein coupled receptors (GPCRs) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruitment AKT_active AKT (Active) AKT_inactive->AKT_active PDK1 & mTORC2 Phosphorylation mTORC1 mTORC1 AKT_active->mTORC1 Activates Cell_processes Cell Growth Proliferation Survival AKT_active->Cell_processes Promotes mTORC1->Cell_processes Promotes mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (Ser473) PKI402 This compound Inhibition PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits

By inhibiting this pathway, this compound disrupts downstream signals for cell growth and survival. In cancer cells, it can induce apoptosis (programmed cell death), as evidenced by the appearance of cleaved PARP, a marker for apoptosis [1]. Research in ovarian cancer models suggests it can degrade the anti-apoptotic protein Mcl-1 through autophagy, further promoting cell death [3].

Experimental Protocols and Handling

Based on the manufacturer's data and related literature, here are key methodologies for working with this compound [1]:

In Vitro Kinase Assay (Fluorescence Polarization)

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PI3K isoforms and mTOR.
  • Protocol:
    • Reaction Buffer: 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
    • Substrates/Co-factors: 20 μM PIP₂, 25 μM ATP.
    • Procedure: Run the reaction in a 384-well plate for 30 minutes at room temperature. Stop the reaction with a buffer containing 100 mM Hepes (pH 7.5), 4 mM EDTA, and 0.05% CHAPS.
    • Detection: Add a detection mix with a fluorescent probe (10 nM) and GST-GRP1 protein (40 nM). Incubate for 2 hours and measure fluorescence polarization.

Cell-Based Assay for Target Engagement

  • Purpose: To confirm the inhibition of the PI3K/mTOR pathway in cultured cells.
  • Cell Lines: Data is available for a wide panel, including MDA-MB-361 (breast cancer, PIK3CA mutant), PC3 (prostate cancer, PTEN mutant), and A549 (lung cancer) [1].
  • Protocol:
    • Treatment: Treat cells with this compound for a defined period (e.g., 4 hours for phosphorylation analysis, 72 hours for proliferation).
    • Key Readouts:
      • Western Blotting: Analyze inhibition of phosphorylation of key pathway components like Akt (at T308 and S473), p70S6K, and 4EBP1.
      • Viability/Proliferation: Use assays like CellTiter 96 AQueous to determine growth inhibition (IC₅₀).

Frequently Asked Questions

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the recommended solvent. A stock concentration of 10 mg/mL (17.52 mM) can be achieved by warming in a 50°C water bath with ultrasonication. Note that moisture-absorbing DMSO can reduce solubility, so always use fresh DMSO [1].

Q2: Has this compound been tested in animal models, and at what doses? A2: Yes, this compound has shown efficacy in female nude mice bearing xenograft tumors (e.g., MDA-MB-361, U87MG, A549). It was administered intravenously at doses ranging from 25 mg/kg to 100 mg/kg daily [1].

Q3: What is the advantage of using a dual PI3K/mTOR inhibitor like this compound over a selective PI3K inhibitor? A3: Dual inhibitors can target all catalytic forms of PI3K and both mTOR complexes (mTORC1 and mTORC2) simultaneously. This comprehensive blockade can more effectively overcome the feedback activation of Akt that is often observed when only mTORC1 is inhibited, leading to more potent anti-tumor activity [2].

Troubleshooting Common Scenarios

Issue Potential Cause Suggested Solution
Low potency or efficacy in cellular assays. Instability of compound in solution; degradation over time. Prepare fresh stock solutions for critical experiments. Use dry, fresh DMSO and minimize freeze-thaw cycles.
Poor solubility in aqueous cell culture media. High final DMSO concentration; compound precipitation. Ensure final DMSO concentration is ≤0.1-0.5%. For in vivo work, use a recommended vehicle like a homogeneous suspension in CMC-Na [1].
Lack of observed effect on p-Akt (S473). Compensatory signaling from other pathways; specific cellular context. This compound is a direct mTORC2 inhibitor. Verify the model's genetic background (e.g., PIK3CA mutation) [3]. Check other pathway markers like p-4EBP1.

References

PKI-402 reducing cytotoxicity normal cells

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 at a Glance

Aspect Details
Primary Mechanism Potent, reversible, ATP-competitive dual inhibitor of PI3K and mTOR [1] [2]
Key Targets (IC₅₀) PI3Kα: 2 nM; mTOR: 3 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM [1] [2]
Activity on Mutants Effective against PI3Kα mutants E545K & H1047R (IC₅₀ = 3 nM) [1] [2]
Cellular Cytotoxicity (IC₅₀) Ranges from 6 nM to 349 nM across various human tumor cell lines [1] [2]
In Vivo Efficacy Inhibits tumor growth in xenograft models (e.g., 100 mg/kg, i.v., daily) [1]
Reported Selectivity Minimal effect on p-Akt in normal heart/lung tissue; induces apoptosis in cancer cells [1]

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its activity and selectivity:

This compound Mechanism and Testing Workflow

GrowthFactor Growth Factor (RTK/GPCR) PI3K PI3K (Class I) GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival PKI402 This compound PKI402->PI3K Inhibits PKI402->mTOR Inhibits Mutations Mutations (e.g., PIK3CA, PTEN loss) Mutations->PI3K Hyperactivates

The selectivity of this compound is not about reducing its inherent effect on normal cells, but rather about its greater potency in cancer cells with specific vulnerabilities. Key factors include:

  • Targeted Action on Oncogenic Signals: this compound specifically inhibits the hyperactive PI3K/AKT/mTOR signaling, a central driver in many cancers. Normal cells, which are less reliant on this pathway for survival, are less affected [1] [3].
  • Enhanced Efficacy in Mutant Cells: It is particularly effective in killing tumor cells with specific genetic alterations that make them dependent on the PI3K pathway, such as:
    • PIK3CA mutations (e.g., E545K, H1047R) [1] [2] [4].
    • PTEN loss, which leads to constitutive pathway activation [1] [3].
  • Experimental Evidence: In vivo studies show that a single dose of this compound (100 mg/kg) suppressed Akt phosphorylation and induced apoptosis (cleaved PARP) in MDA-MB-361 breast cancer tumors. In contrast, the same dose had minimal effect on p-Akt levels in normal heart and lung tissues, with no detectable apoptosis [1].

Experimental Protocols for Assessing Activity and Selectivity

Here are detailed methodologies for key experiments cited in the research on this compound.

In Vitro Kinase Assay (Fluorescence Polarization Format)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its direct targets, such as PI3K and mTOR [1] [5].

  • 1. Assay Buffer: 20 mM Hepes, pH 7.5, 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
  • 2. Reaction Setup: Run in 384-well black polypropylene plates. The 20 μL reaction mixture contains:
    • 20 μM PIP₂ (substrate)
    • 25 μM ATP
    • >4% DMSO (vehicle for compound)
    • The enzyme (e.g., human PI3K)
  • 3. Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
  • 4. Stop & Detect: Stop the reaction by adding 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing:
    • 10 nM detection probe
    • 40 nM GST-GRP1 protein
  • 5. Measurement: Incubate the plate for 2 hours. Measure fluorescence polarization using a plate reader (e.g., Perkin-Elmer Envision) with TAMRA-compatible filters.
In Vitro Cytotoxicity and Cell Growth Inhibition Assay

This protocol evaluates the effect of this compound on the viability of various cancer cell lines [1] [5].

  • 1. Cell Plating: Plate human tumor cell lines (e.g., MDA-MB-361, PC3, HCT116) in 96-well plates. Adjust cell numbers per well based on the growth characteristics of each line.
  • 2. Compound Treatment: Treat cells with this compound, dissolved in DMSO, to a final concentration of approximately 3 μM. Include DMSO-only wells as a vehicle control.
  • 3. Incubation: Incubate the cells with the compound for 72 hours.
  • 4. Viability Measurement: Determine the number of viable cells using the CellTiter 96 AQueous non-radioactive cell proliferation assay (or MTT assay). Quantitate the colorimetric endpoint using a multilabel HTS counter (e.g., Victor2 V).
  • 5. Data Analysis: Calculate the IC₅₀ value (concentration that inhibits cell growth by 50%) using nonlinear regression analysis of the dose-response curve.

FAQs and Troubleshooting

Q1: The solubility of this compound in my aqueous buffer is poor. What can I do?

  • A: this compound is insoluble in water and has limited solubility in DMSO (0.5 - 10 mg/mL, with warming and ultrasonication required for higher concentrations) [1]. For in vitro cellular assays, always use fresh, dry DMSO to prepare a stock solution, and then dilute it into the culture medium. The final DMSO concentration in the medium should typically be kept below 0.1-0.5% to avoid solvent toxicity. For in vivo studies, it can be formulated as a homogeneous suspension in a 0.5% CMC-Na solution at ≥5 mg/mL [1] [5].

Q2: I am not observing the expected inhibition of p-Akt in my cancer cell model. What could be the reason?

  • A: Consider the following:
    • Genetic Context: Verify the mutational status of your cell line. This compound is most potent in models with PIK3CA mutations or PTEN loss [1] [4]. It may be less effective in cells driven by other pathways.
    • Drug Exposure Time: The inhibition of Akt phosphorylation (e.g., at T308) can be rapid. Check the literature for optimal time points; for example, significant inhibition in MDA-MB-361 cells was observed within 4 hours of treatment [1].
    • Concentration: Confirm you are using a sufficient concentration. The IC₅₀ for p-Akt (T308) inhibition is below 10 nM in sensitive cell lines [1].

Q3: Does this compound have significant off-target effects that I should be concerned about?

  • A: this compound is highly selective for Class I PI3K isoforms and mTOR. In a broad panel of 236 human protein kinases, it only showed weak activity against C-Raf and B-Raf at very high concentrations (IC₅₀ ~7 μM), which is over 1000 times higher than its potency for PI3Kα. It displayed little to no activity against all other kinases tested (IC₅₀ >10 μM) [1]. This indicates a clean off-target profile at its standard working concentrations.

References

PI3K/mTOR Pathway Inhibitor Classification

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR pathway is a frequently mutated signaling network in cancer, and its inhibitors are categorized based on their specific targets [1] [2].

Inhibitor Category Primary Targets Key Characteristics Representative Agents
Dual PI3K/mTOR Inhibitors Class I PI3K, mTORC1/2 Concurrently inhibits PI3K and mTOR; avoids feedback loop activation [1]. PKI-402, Gedatolisib, Omipalisib
Pan-PI3K Inhibitors All four Class I PI3K isoforms (α, β, δ, γ) Broad-spectrum inhibition; associated with significant on-target toxicities [3] [2]. Copanlisib, Buparlisib (BKM120)
Isoform-Selective PI3K Inhibitors A single PI3K isoform (e.g., p110α) Targets specific isoforms to enhance therapeutic window; toxicity profile depends on isoform function [3]. Alpelisib (p110α), Idelalisib (p110δ)
mTOR Inhibitors Only mTORC1 (and sometimes mTORC2) Primarily inhibits mTOR complex; does not directly target upstream PI3K [1]. Everolimus, Temsirolimus

This compound vs. Other Inhibitors: Comparative Profile

The following table provides a direct comparison of this compound with other inhibitors, including key experimental findings.

| Inhibitor Name | Category | Key Experimental Findings & Efficacy Data | Development Status / Notes | | :--- | :--- | :--- | :--- | | This compound | Dual PI3K/mTOR |

  • IC₅₀ (PI3Kα): 2 nM [4].
  • Induced tumor regression in MDA-MB-361 breast cancer xenografts (100 mg/kg reduced tumor volume from 260 mm³ to 129 mm³) [4].
  • Preferentially accumulated in tumor tissue vs. normal tissue [4].
  • Induced apoptosis (cleaved PARP) and degraded Mcl-1 protein in ovarian cancer cells [5] [6].
| Preclinical (as of 2010) [4]. | | Gedatolisib | Dual PI3K/mTOR (PAM) |
  • In PIK3CA wild-type HR+/HER2- breast cancer (VIKTORIA-1 Phase 3 trial):

    • Triplet (with fulvestrant & palbociclib): Median PFS 9.3 mos vs. control 2.0 mos (HR 0.24) [7].
    • Low discontinuation rate due to adverse events (2.3% in triplet) [7].
    | Clinical Phase 3 (Positive results in specific population) [7]. | | Copanlisib | Pan-PI3K |
    • Approved for relapsed follicular lymphoma [3].
  • Intravenous administration with intermittent dosing leads to a manageable safety profile [3].
  • Common AEs: Hyperglycaemia, diarrhoea, hypertension [3].
| FDA Approved. | | Buparlisib (BKM120) | Pan-PI3K |
  • Showed improved PFS in HR+/HER2- advanced breast cancer combined with fulvestrant (BELLE-2/3 trials) [3].
  • Development limited by toxicities (e.g., increased liver enzymes, hyperglycaemia, rash) [3].
| Clinical development discontinued in some indications due to toxicity [3]. | | Alpelisib | Isoform-Selective (p110α) |
  • First FDA-approved PI3Kα inhibitor for PIK3CA-mutant HR+/HER2- breast cancer [2] [8].
| FDA Approved. | | MTX-531 | Dual EGFR/PI3K |
  • Novel first-in-class agent; potent against EGFR (IC₅₀ 15 nM) and PI3Kα (IC₅₀ 6.4 nM) [8].
  • Induced tumor regressions in head/neck squamous cell carcinoma PDX models [8].
  • Did not lead to hyperglycemia, a common PI3K inhibitor AE, potentially due to PPAR-γ agonism [8].
| Preclinical/Investigational (Novel mechanism with improved tolerability) [8]. |

Common Experimental Protocols in Preclinical Studies

The data in the tables above were generated using standard preclinical experimental workflows. Here are detailed methodologies for key assays commonly cited in the literature [4] [5] [6].

  • 1. Cell Viability Assay (MTT Assay)

    • Purpose: To determine the cytotoxic or anti-proliferative effect of an inhibitor.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified time (e.g., 24-72 hours). MTT reagent is added, which is reduced to purple formazan by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured at ~490 nm. Cell viability is calculated as a percentage relative to untreated control cells [5].
  • 2. In Vivo Xenograft Efficacy Studies

    • Purpose: To evaluate the antitumor activity of a drug in a live animal model.
    • Protocol: Immunodeficient mice are implanted with human cancer cells or tumor fragments. Once tumors reach a predetermined volume (e.g., 150-300 mm³), mice are randomized into treatment and control groups. The drug is administered (e.g., orally or intraperitoneally) on a specific schedule (e.g., daily for 5 days). Tumor volumes and body weights are measured regularly. Key endpoints include tumor growth inhibition and tumor regression [4].
  • 3. Western Blot Analysis

    • Purpose: To detect changes in protein expression and phosphorylation (activation) in signaling pathways.
    • Protocol: Treated cells or tumor tissues are lysed, and proteins are separated by gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with specific primary antibodies (e.g., against p-Akt, Akt, cleaved PARP) and then with enzyme-linked secondary antibodies. Protein bands are visualized using a chemiluminescent substrate, showing inhibition of pathway targets or induction of apoptosis [4] [5].
  • 4. Immunofluorescence (IF) Assay

    • Purpose: To visualize the localization and formation of cellular structures, such as Stress Granules (SGs).
    • Protocol: Cells grown on coverslips are treated with the drug, then fixed, permeabilized, and blocked. They are incubated with a primary antibody (e.g., against G3BP1, a SG marker) followed by a fluorescently labeled secondary antibody. The nuclei are often counterstained with DAPI. Images are captured using a fluorescence microscope to analyze SG formation and co-localization with other proteins [5].

PI3K/mTOR Signaling Pathway and Inhibitor Targets

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points where different classes of inhibitors act.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates AKT AKT PIP3->AKT Recruits to Membrane PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates DualInhib Dual PI3K/mTOR Inhibitors (e.g., this compound, Gedatolisib) DualInhib->PI3K Inhibits DualInhib->mTORC1 Inhibits PanInhib Pan-PI3K Inhibitors (e.g., Copanlisib, Buparlisib) PanInhib->PI3K Inhibits IsoInhib Isoform-Selective Inhibitors (e.g., Alpelisib) IsoInhib->PI3K Inhibits mTORInhib mTOR Inhibitors (e.g., Everolimus) mTORInhib->mTORC1 Inhibits

Key Differentiating Factors for Researchers

When comparing this compound to other inhibitors, several critical factors emerge from the data:

  • Mechanism and Efficacy: As a dual inhibitor, this compound offers the potential for more complete pathway suppression, which was evidenced by its ability to cause sustained tumor regression in preclinical models, not just growth inhibition [4]. This is a key distinction from agents that primarily slow progression.
  • Toxicity and Safety: Toxicity is a major differentiator in this drug class. This compound showed preferential accumulation in tumor tissue in animal studies, which could suggest a better safety profile [4]. This contrasts with pan-PI3K inhibitors like Buparlisib, whose development was hampered by significant toxicities [3]. The novel agent MTX-531 was specifically designed to mitigate the classic PI3K inhibitor side effect of hyperglycemia [8].
  • Resistance Mechanisms: Research into this compound has revealed that cancer cells can develop resistance through non-genetic adaptive stress responses, such as the formation of Stress Granules (SGs) that intercept pro-death signals and activate survival pathways [5]. Understanding these mechanisms is crucial for designing effective combination therapies.

References

Kinase Selectivity Profile of PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary kinase targets of PKI-402 and data from counter-screening panels that assess its selectivity.

Kinase Target IC₅₀ Value Experimental Context (Assay) Source
PI3Kα 2 nM Cell-free assay [1]
PI3Kα (H1047R Mutant) 3 nM Cell-free assay [1] [2]
PI3Kα (E545K Mutant) 3 nM Cell-free assay [1] [2]
mTOR 3 nM Cell-free assay [1]
PI3Kβ 7 nM Cell-free assay [1]
PI3Kδ 14 nM Cell-free assay [1]
PI3Kγ 16 nM Cell-free assay [1]
C-Raf 7 µM Profiling against 236 human kinases [1]
B-Raf 7 µM Profiling against 236 human kinases [1]
>50 other kinases >1 µM (No significant inhibition) Kinase panel at 1 µM concentration [2]

This compound is described as a potent, reversible, and ATP-competitive dual inhibitor [3] [4]. Its ability to potently inhibit common oncogenic mutants of PI3Kα (E545K and H1047R) is a key feature for targeting cancers driven by these mutations [1].

Key Differentiators from Alternative Inhibitors

Compared to other inhibitors in its class, this compound's primary advantage is its balanced and equipotent activity against all PI3K isoforms and mTOR simultaneously [1] [2] [4]. The table below compares its profile with other documented PI3K inhibitors.

Inhibitor Name Primary Targets Key Selective Features Source
This compound Pan-PI3K (α/β/γ/δ) + mTOR Single-agent, balanced dual inhibition; potent against PI3Kα mutants. [1] [4]
PI-103 PI3K (α/β/δ) + mTOR Early-generation dual inhibitor; tool compound for research. [3]
IC-87114 PI3Kδ Highly selective for the delta isoform. [3]
TGX-221 PI3Kβ Selective for the beta isoform. [3]
IPI-145 (Duvelisib) PI3Kδ, PI3Kγ Inhibits delta and gamma isoforms. [3]

Experimental Protocols for Selectivity Assessment

The high selectivity of this compound was confirmed through standardized experimental methods.

Fluorescence Polarization (FP) Kinase Assay

This method was used to determine IC₅₀ values against PI3K isoforms and mutants [1].

  • Reaction Buffer: 20 mM Hepes, pH 7.5, 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [1].
  • Substrates: 20 μM PIP₂ (phosphatidylinositol 4,5-bisphosphate) and 25 μM ATP [1].
  • Procedure: The kinase reaction is run for 30 minutes at room temperature and stopped with a detection buffer containing a fluorescent probe. After a 2-hour incubation, fluorescence polarization is measured [1].
Broad Kinase Panel Screening

This compound's selectivity was validated by testing against a panel of 236 human protein kinases at a concentration of 1 μM for most kinases [1] [2]. It showed little to no significant inhibitory activity (IC₅₀ > 10 μM) against the vast majority of these kinases, except for weak activity against C-Raf and B-Raf [1].

Mechanism of Action and Downstream Effects

This compound directly targets the PI3K/AKT/mTOR signaling pathway, and its cellular activity confirms on-target effects. The following diagram illustrates the signaling pathway and the points where this compound acts.

G This compound Inhibits PI3K/AKT/mTOR Signaling GF Growth Factor Receptors PI3K PI3K (All Isoforms) & Mutants (e.g., E545K, H1047R) GF->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 (Substrate) AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6K p70S6K / 4EBP1 mTOR->S6K Phosphorylates CellProc Cell Growth Proliferation Survival S6K->CellProc Promotes PKI402 This compound PKI402->PI3K Inhibits IC₅₀ = 2-16 nM PKI402->mTOR Inhibits IC₅₀ = 3 nM

In cancer cells like ovarian cancer lines SKOV3 and A2780, this compound induces degradation of the anti-apoptotic protein Mcl-1 through autophagy, promoting apoptosis [5] [6]. The autophagy receptor p62 binds to Mcl-1 via its UBA domain to mediate this degradation [6]. This mechanism offers potential for overcoming chemoresistance.

References

PKI-402 breast cancer model validation

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 Profile and Model Validation

The following tables summarize the core characteristics of this compound and its validated effects in key breast cancer models.

Table 1: Core Characteristics of this compound

Characteristic Description
Primary Target Dual Pan-PI3K and mTOR inhibitor [1] [2]
Mechanism of Action Potent, reversible, and ATP-competitive inhibition of PI3Kα, β, γ, δ, and mTOR [1] [2]
Key Molecular Targets PI3Kα (IC50 = 2 nM), mTOR (IC50 = 3 nM), PI3Kα mutants (E545K, H1047R; IC50 = 3 nM) [1] [2]
Primary Therapeutic Rationale Dual inhibition blocks both upstream (PI3K) and downstream (mTOR) signaling in a key oncogenic pathway, potentially overcoming compensatory mechanisms and enhancing anti-tumor efficacy [3] [4].

Table 2: Efficacy in Validated Breast Cancer Models

Model / Cell Line Key Characteristics Experimental Findings & Efficacy [1] [5] [2]
MDA-MB-361 HER2+, PIK3CA mutant (E545K) High sensitivity; inhibits Akt phosphorylation (IC50 = 5 nM), induces apoptosis (cleaved PARP), and causes tumor regression in xenograft models.
MCF-7 ER+, Luminal A This compound combined with irradiation (IR) inhibits colony formation and promotes apoptotic cell death [3].
Bone Metastasis Model MDA-MB-231 (injected into tibias) Suppresses tumor growth in bones, reduces osteolysis (bone destruction), and inhibits cancer cell migration and invasion [5].
Breast Cancer Stem Cells (BCSCs) Stem-like cell population This compound combined with IR inhibits colony formation ability, suggesting a potential effect on radioresistant cells [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or compare findings, here are the methodologies for key experiments cited in the literature.

  • Cytotoxicity/Cell Proliferation (IC50) Assay [1] [2]

    • Cell Lines: A broad panel, including MDA-MB-361, MCF-7, T47D, and others.
    • Procedure: Cells are treated with this compound for 72 hours. Cell viability is measured using colorimetric assays like MTS or CellTiter 96 Aqueous.
    • Output: IC50 value calculated from dose-response curves.
  • Clonogenic Assay (Radiosensitivity Studies) [3]

    • Purpose: To measure the ability of a single cell to proliferate indefinitely, testing the effect of this compound on radiosensitivity.
    • Procedure: Cells are treated with this compound, exposed to irradiation (IR), and then cultured for 1-3 weeks to form colonies. Colonies are stained and counted.
    • Output: The combination of this compound and IR significantly reduces colony formation compared to IR alone.
  • In Vivo Xenograft Efficacy [1] [2]

    • Animal Model: Female nude mice.
    • Procedure: MDA-MB-361 cells are injected subcutaneously. This compound is administered intravenously at 100 mg/kg daily for 5 days.
    • Output: Measurement of tumor volume over time. This compound causes significant tumor regression and prevents re-growth. Tumor tissue analysis shows suppressed p-Akt and increased cleaved PARP.
  • Mechanism of Action (Western Blot) [1] [2]

    • Purpose: To confirm target engagement and downstream effects.
    • Procedure: Sensitive cells (e.g., MDA-MB-361) are treated with this compound for 4-24 hours. Protein lysates are analyzed by Western blotting.
    • Key Biomarkers: Reduction in phosphorylated Akt (p-Akt at T308 and S473), induction of cleaved PARP (apoptosis marker).

Mechanism of Action and Research Context

The therapeutic rationale for this compound is based on the central role of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer and critical for processes like cell growth, survival, and metabolism [4]. The following diagram illustrates its mechanism and research applications.

G cluster_top This compound Mechanism of Action cluster_research Observed Research Outcomes GrowthFactors Growth Factor Signals PI3K PI3K (All Isoforms) GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTORC1/mTORC2 Akt->mTOR CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses PKI402 This compound Inhibitor PKI402->PI3K Dual Inhibition PKI402->mTOR Outcomes Validated Outcomes: - Inhibits tumor growth in HER2+/PI3KCA mutant models - Suppresses breast cancer-induced osteolysis - Enhances sensitivity to irradiation - Induces apoptotic cell death PKI402->Outcomes

Research Considerations and Potential Limitations

When considering this compound for your research, note the following contextual factors:

  • Ideal Model Profile: The most robust pre-clinical efficacy data is in HER2-positive breast cancer models harboring PIK3CA mutations (e.g., MDA-MB-361) [1] [2]. This defines a specific, genetically driven use case.
  • Therapeutic Synergy: Research highlights its value not just as a monotherapy but in combination strategies. Studies show it can overcome resistance to radiotherapy and chemotherapy (e.g., cisplatin in other cancers) by disrupting pro-survival pathways and organelle crosstalk [3] [6].
  • Beyond Primary Tumors: Evidence suggests this compound is effective in complex disease processes like bone metastasis, inhibiting cancer growth and the associated osteolysis (bone destruction) [5].
  • Variable Response: The effect can vary by model. For instance, one study noted that this compound with IR increased DNA damage (γ-H2AX) in MDA-MB-231 cells but did not significantly increase apoptosis, unlike in MCF-7 cells [3]. This underscores the need for model-specific validation.

References

PKI-402 and Comparator Dual PI3K/mTOR Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of PKI-402 and other relevant dual PI3K/mTOR inhibitors discussed in the search results.

Inhibitor Name Key Targets Reported IC50 Values Relevant Cancer Models Studied Key Findings Related to Radiosensitization
This compound Pan-PI3K (α, β, γ, δ) & mTOR [1] PI3Kα: 2 nM; mTOR: 3 nM [1] Breast Cancer (MCF-7, MDA-MB-231, BCSCs), Ovarian Cancer (A2780, SKOV3) [2] [3] Cytotoxic; enhanced IR-induced apoptosis in MCF-7; increased γ-H2AX in MDA-MB-231; inhibited colony formation post-IR [2].
PI-103 PI3K (Class IA) & mTOR [4] PI3Kα: 8 nM; mTOR: 5.7 nM [4] Glioblastoma (U251, T98G) [4] Showed radiosensitization in PTEN-mutated U251 cells [4].
GSK1059615 Pan-PI3K & mTOR [4] PI3Kα: 0.4 nM; mTOR: 12 nM [4] Gastric Cancer (AGS), Head and Neck Squamous Cell Carcinoma (HNSCC) [4] Inhibited proliferation and induced apoptosis in GC cells; induced programmed necrosis in HNSCC cells [4].
PKI-587 (Dactolisib) PI3K & mTOR [5] Information not specified in sources Referenced in context of DNA damage repair [5] Disrupted non-homologous end joining (NHEJ) repair efficiency by modulating DNA-PKcs activity [5].

Experimental Data on this compound's Radiosensitizing Effects

The following table consolidates quantitative data from key experiments demonstrating the radiosensitization effects of this compound.

Assay Type Cell Line / Model Treatment Groups Key Experimental Results Interpretation & Significance
Cytotoxicity (Cell Viability) Multiple human tumor cell lines [1] This compound (72 hrs) IC50 values ranged from 6 nM to 349 nM [1] This compound is potently cytotoxic across a broad panel of cancer cell lines [1].
Clonogenic Assay MCF-7 (Breast cancer), Breast Cancer Stem Cells (BCSCs) [2] IR alone vs. This compound + IR This compound + IR significantly inhibited colony formation ability compared to IR alone [2]. This compound suppresses the proliferative potential of surviving cells after radiation, indicating radiosensitization [2].
Apoptosis Assay MCF-7 (Breast cancer) [2] IR alone vs. This compound + IR This compound + IR caused more apoptotic cell death than IR alone [2]. Combination therapy enhances IR-induced cell death in MCF-7 cells [2].
DNA Double-Strand Break (DSB) Detection MDA-MB-231 (Breast cancer) [2] IR alone vs. This compound + IR γ-H2AX levels were increased in the this compound + IR group [2]. Suggests an increase in DNA damage persistence or impaired repair in this cell line [2].
Western Blot / Phospho-Protein Analysis MDA-MB-361 (Breast cancer) [1] This compound Inhibited p-Akt (T308 & S473), p-PRAS40, p-4EBP1; induced cleaved PARP [1] Confirms on-target pathway inhibition and induction of apoptosis [1].
In Vivo Efficacy MDA-MB-361 xenograft in nude mice [1] This compound (100 mg/kg) Reduced initial tumor volume (260 mm³ to 129 mm³) and prevented regrowth [1]. Single-agent anti-tumor efficacy in a model with PI3Kα mutation (E545K) and Her2 amplification [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the key findings, here are the methodologies for crucial experiments cited in the search results.

  • Clonogenic Assay: This assay evaluates the long-term ability of a single cell to proliferate and form a colony after treatment. Cells are treated with the drug (e.g., this compound) and/or irradiated, then seeded at low density and allowed to grow for 1-3 weeks. Colonies are fixed, stained, and counted. The reduction in colony formation in the combination group (this compound + IR) compared to irradiation alone indicates radiosensitization [2].
  • Apoptosis Detection (e.g., by Flow Cytometry): After treatments (e.g., this compound and/or IR), cells are collected and stained with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane during early apoptosis. The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in early and late apoptosis [2].
  • DNA Double-Strand Break Detection (γ-H2AX Immunofluorescence): The formation of phosphorylated H2AX (γ-H2AX) foci is a marker for DSBs. After treatment, cells are fixed, permeabilized, and stained with a fluorescent antibody against γ-H2AX. The number of γ-H2AX foci per cell is quantified using fluorescence microscopy. An increase in foci in the combination treatment group suggests impaired repair of radiation-induced DSBs [2].
  • Western Blot Analysis for Pathway Inhibition: This technique assesses the inhibitory effect of this compound on its targets. Treated cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. For this compound, key markers include phospho-Akt (Ser473 and Thr308), phospho-S6K, and phospho-4E-BP1. A decrease in these phosphorylation levels confirms successful inhibition of the PI3K/mTOR pathway [1].

Mechanism of Action and Resistance

This compound acts as a dual inhibitor, simultaneously targeting the ATP-binding sites of all Class I PI3K isoforms and mTOR, leading to profound suppression of the PI3K/AKT/mTOR signaling cascade [2] [1]. This inhibition radiosensitizes tumors through several mechanisms, which are illustrated in the following pathway diagram.

G cluster_pathway PI3K/AKT/mTOR Pathway IR Ionizing Radiation (IR) PI3K PI3K IR->PI3K DSB_Repair DNA DSB Repair (NHEJ/HR) IR->DSB_Repair AKT AKT PI3K->AKT mTOR mTOR mTOR->DSB_Repair Promotes Proliferation Cell Proliferation mTOR->Proliferation Drives AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Suppresses CSCs Cancer Stem Cell Self-Renewal AKT->CSCs Supports Inhibition Leads to: PKI402 This compound PKI402->PI3K Inhibits PKI402->mTOR Inhibits Radiosensitization Enhanced Radiosensitivity (Persistent DNA damage, Increased apoptosis, Reduced proliferation & CSCs)

However, cancer cells can develop resistance. One identified adaptive resistance mechanism is the formation of Stress Granules (SGs). In ovarian cancer cells, this compound treatment can induce SG formation. These SGs may sequester critical signaling molecules like ATF5, preventing its degradation and potentially activating a mitochondrial unfolded protein response (UPRmt), which promotes cell survival and confers drug resistance [3].

Research Implications and Future Directions

  • Combination Therapy: The evidence suggests this compound is a promising candidate for combination with radiotherapy. Future work should focus on in vivo studies to validate these effects in animal models, a necessary step before clinical translation [2].
  • Overcoming Resistance: Research into SG inhibitors (e.g., targeting G3BP1 or YB-1) could provide a strategy to overcome adaptive resistance and further enhance the efficacy of this compound combined with radiation [3].
  • Broader Context: The pursuit of dual PI3K/mTOR inhibitors like this compound is driven by their potential for higher efficacy and ability to overcome resistance mechanisms common with single-target agents [4].

References

Comprehensive Preclinical Comparison of Dual PI3K/mTOR Inhibitors: Focus on PKI-402 Efficacy Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K/mTOR Inhibitor Classes

The PI3K-Akt-mTOR signaling pathway represents one of the most frequently dysregulated intracellular pathways in human cancers, contributing significantly to uncontrolled cell proliferation, survival, and therapeutic resistance [1]. This pathway has emerged as a compelling target for anticancer drug development, leading to several classes of inhibitors with varying mechanisms of action. Among these, dual PI3K/mTOR inhibitors offer distinct advantages by simultaneously targeting multiple components of this pathway, potentially overcoming compensatory resistance mechanisms that can limit single-target agents [1]. PKI-402 stands out as a potent, reversible, ATP-competitive inhibitor with equipotent activity against class I PI3K isoforms (including mutant forms) and mTOR, demonstrating promising preclinical efficacy across diverse cancer models [2].

This comparison guide provides a comprehensive evaluation of this compound's preclinical efficacy profile alongside other prominent dual PI3K/mTOR inhibitors, including PI-103 (pyridofuropyrimidine class) and GSK1059615 (quinoline derivative). We present systematically organized experimental data, detailed methodologies, and mechanistic insights to facilitate objective comparison for researchers and drug development professionals. The information aims to support therapeutic candidate selection and guide future research directions in targeting the PI3K/mTOR axis for oncology applications.

Compound Profiles and Development Status

Table 1: Profile Overview of Dual PI3K/mTOR Inhibitors

Compound Structural Class Primary Targets Development Status Key Distinguishing Features
This compound Not fully specified PI3K-alpha mutants, mTOR Preclinical Equipotent inhibition of PI3K & mTOR; tumor tissue accumulation
PI-103 Pyridofuropyrimidine All PI3K isoforms, mTOR, DNA-PK Preclinical (tool compound) First potent dual inhibitor; rapid metabolism limits utility
GSK1059615 Quinoline derivative Pan-PI3K, mTOR Preclinical Reversible inhibitor; subnanomolar potency for PI3Kα/β
RZ402 Not applicable Plasma kallikrein Phase 2 (for DME) Orally available; different mechanism (PKI, not PI3K/mTOR)

It is important to distinguish This compound, the dual PI3K/mTOR inhibitor, from RZ402, an orally administered plasma kallikrein inhibitor (PKI) being developed for diabetic macular edema by Rezolute, Inc. [3]. These compounds have entirely different molecular targets and therapeutic applications, despite the similarity in naming convention. RZ402 operates through inhibition of the contact activation kallikrein-kinin system to reduce vascular permeability and inflammation, specifically targeting ophthalmic complications rather than oncology indications [3].

Among the authentic dual PI3K/mTOR inhibitors, this compound demonstrates a favorable pharmacokinetic profile with preferential accumulation in tumor tissue compared to normal tissues, which may contribute to its enhanced antitumor efficacy and potentially reduced systemic toxicity [2]. This characteristic, combined with its equipotent inhibition of both PI3K and mTOR positions this compound as a promising candidate for further development. In contrast, while PI-103 exhibits potent biochemical inhibition across multiple targets, its rapid metabolism and poor pharmacokinetic properties have limited its translational potential, leading to its primary use as a prototype for developing improved analogs [1].

Comparative Efficacy Data Analysis

In Vitro Potency and Cancer Cell Line Sensitivity

Table 2: In Vitro Efficacy Profiles of Dual PI3K/mTOR Inhibitors

Compound Biochemical IC50 Values Cellular Assay IC50 Key Cancer Models Tested Apoptosis Markers Observed
This compound PI3Kα = 2 nM; mTOR = 2 nM 30 nM (MDA-MB-361) Breast, glioma, pancreas, NSCLC Cleaved PARP at 30 nM
PI-103 PI3Kα = 8.4 nM; mTOR = 5.7 nM; DNA-PK = 14 nM Variable by cell type Oral squamous cell carcinoma, glioblastoma Context-dependent
GSK1059615 PI3Kα = 0.4 nM; PI3Kβ = 0.6 nM; mTOR = 12 nM Low nanomolar range Gastric cancer, HNSCC Apoptosis in GC; programmed necrosis in HNSCC

This compound demonstrates broad-spectrum anti-proliferative activity across multiple human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues [2]. The concentration required for growth inhibition consistently aligns with those needed to suppress phosphorylation of downstream PI3K and mTOR effector proteins, particularly Akt phosphorylation at T308, confirming its target-specific mechanism of action. In the MDA-MB-361 breast cancer model, which harbors both HER2 amplification and PIK3CA E545K mutation, this compound induced apoptosis at concentrations as low as 30 nM, as evidenced by cleaved PARP expression [2]. This suggests particular efficacy in cancers with PI3K pathway activation, especially those with compensatory mechanisms that might limit single-pathway inhibition.

GSK1059615 exhibits exceptional biochemical potency at the enzyme level, with subnanomolar IC50 values against PI3Kα and PI3Kβ, and low nanomolar activity against other class I PI3K isoforms and mTOR [1]. This translates to potent anti-proliferative effects in gastric cancer cells, where it effectively inhibits the entire PI3K-Akt-mTOR cascade, blocking both mTORC1 (pS6K1) and mTORC2 (p-Akt Ser473) signaling nodes [1]. Interestingly, the cellular response to GSK1059615 appears context-dependent, inducing classical apoptosis in gastric cancer cells while triggering programmed necrosis in head and neck squamous cell carcinoma (HNSCC) models [1].

In Vivo Antitumor Efficacy Across Models

Table 3: In Vivo Efficacy Profiles in Xenograft Models

Compound Dosing Regimen Tumor Models Efficacy Outcomes Pharmacodynamic Effects
This compound 100 mg/kg, daily for 5 days MDA-MB-361 (breast) Tumor regression: 260 mm³ to 129 mm³; 70-day regrowth prevention Sustained p-Akt suppression; Cleaved PARP induction
This compound Same regimen U87MG (glioma), A549 (lung) Significant tumor growth inhibition Preferential tumor accumulation
GSK1059615 Not fully specified Gastric cancer Inhibition of progression in vitro and in vivo miR-9 downregulation; LMX1A increase

In vivo studies demonstrate that this compound achieves significant tumor regression in multiple xenograft models [2]. In the MDA-MB-361 breast cancer model, a single round of treatment (100 mg/kg daily for 5 days) reduced established tumors from 260 mm³ to 129 mm³ and prevented tumor regrowth for approximately 70 days, suggesting durable antitumor effects [2]. Molecular analysis of treated tumors revealed complete, sustained suppression of Akt phosphorylation at T308 for up to 24 hours after a single dose, along with induction of the apoptosis marker cleaved PARP. Importantly, this compound exhibited favorable tissue distribution with preferential accumulation in tumor tissue compared to normal tissues (heart and lung), where it had minimal effect on p-Akt levels and did not induce detectable cleaved PARP [2]. This selective action may underlie its promising efficacy-toxicity profile.

The distinct mechanism of this compound in ovarian cancer models involves disruption of Bcl-2 family protein balance through autophagy-mediated degradation of Mcl-1 [4] [5]. This process requires the autophagy receptor protein p62, which binds to Mcl-1 through its ubiquitin-associated domain to facilitate degradation. This mechanism offers potential for overcoming chemoresistance in ovarian cancer patients with PI3K/AKT/mTOR pathway mutations [5].

Experimental Methodologies

Biochemical Assay Protocols
  • Enzyme Inhibition assays: IC50 values for PI3K and mTOR inhibition were determined using ATP-competitive biochemical assays with recombinant enzymes. For this compound, specific protocols involved incubation of class I PI3K isoforms (p110α, including mutants) or mTOR with varying concentrations of the inhibitor, followed by measurement of kinase activity using appropriate substrates [2]. Similar approaches were used for other inhibitors, with PI-103 showing particular potency against DNA-PK (IC50 = 14 nM), expanding its target profile beyond PI3K/mTOR [1].

  • Cellular proliferation assays: Antiproliferative effects were typically evaluated using standard viability assays (e.g., MTT, MTS, or CellTiter-Glo) across panels of cancer cell lines. Cells were exposed to serial dilutions of inhibitors for 72-96 hours, followed by viability measurement. IC50 values were calculated from dose-response curves. For this compound, these assays demonstrated broad activity against breast, glioma, pancreatic, and non-small cell lung cancer lines at low nanomolar concentrations [2].

Mechanism of Action Studies
  • Western blot analysis: To confirm target engagement and pathway modulation, researchers treated cancer cells with inhibitors and performed immunoblotting for phosphorylation markers. For this compound, this included assessment of Akt phosphorylation at T308 and S473, as well as other downstream effectors [2]. Cleaved PARP served as a key apoptosis marker. These experiments confirmed that pathway suppression occurred at concentrations matching growth inhibition.

  • Autophagy and protein degradation assays: For the Mcl-1 degradation studies with this compound in ovarian cancer models, researchers employed autophagy inhibition experiments using chloroquine and bafilomycin A1, combined with protein stability assays. Co-immunoprecipitation experiments demonstrated the interaction between p62 and Mcl-1, while ubiquitin-binding domain mutations confirmed the mechanistic requirements for Mcl-1 degradation [5].

In Vivo Efficacy Studies
  • Xenograft models: Human tumor cell lines (e.g., MDA-MB-361, U87MG, A549) were implanted subcutaneously into immunodeficient mice. When tumors reached specified volumes (typically 150-300 mm³), animals were randomized into treatment groups. This compound was administered at 100 mg/kg daily for 5 days per treatment cycle [2]. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.

  • Pharmacodynamic analyses: To correlate antitumor effects with target modulation, tumor samples were collected at various timepoints after dosing and analyzed by western blotting or immunohistochemistry. For this compound, these studies demonstrated sustained suppression of p-Akt (T308) and induction of cleaved PARP specifically in tumor tissue but not normal tissues [2].

  • Tissue distribution studies: Preferential accumulation of this compound in tumor tissue was assessed using formulation with traceable compounds or mass spectrometry-based quantification of drug concentrations in different tissues at various time points after administration [2].

Mechanism of Action and Signaling Pathways

The PI3K-Akt-mTOR pathway represents a central signaling cascade that regulates essential cellular processes including growth, proliferation, survival, and metabolism. In cancer, this pathway is frequently hyperactivated through various mechanisms such as RTK amplification, PIK3CA mutations, or PTEN loss [1]. Dual PI3K/mTOR inhibitors like this compound target this pathway at multiple nodes, potentially overcoming compensatory feedback mechanisms that can limit the efficacy of single-target agents.

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the inhibition points targeted by this compound:

G PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (Class IA) Catalytic Subunits p110α, p110β, p110δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT T308 Phosphorylation TSC TSC1/T2 Complex AKT->TSC Survival Cell Survival & Proliferation AKT->Survival mTORC1 mTORC1 S6K S6K & 4E-BP1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT S473 Phosphorylation TSC->mTORC1 Translation Protein Synthesis Cell Growth S6K->Translation PKI402 This compound Inhibition PKI402->PI3K Dual Inhibition PKI402->mTORC1 PKI402->mTORC2

This visualization illustrates how this compound simultaneously targets both PI3K catalytic activity (preventing PIP3 production and subsequent Akt activation) and mTOR kinase activity in both complex 1 and 2, providing comprehensive pathway suppression [2]. This dual inhibition mechanism prevents the compensatory Akt activation that can occur with mTORC1-only inhibitors, leading to more complete pathway suppression and potentially enhanced antitumor efficacy [1].

The downstream biological effects of this pathway inhibition include:

  • Cell cycle arrest through regulation of cyclins and CDK inhibitors
  • Apoptosis induction via Bcl-2 family modulation and caspase activation
  • Autophagy modulation that contributes to Mcl-1 degradation in specific cancer types [5]
  • Reduced protein synthesis through S6K and 4E-BP1 regulation
  • Metabolic reprogramming affecting glucose uptake and utilization

In ovarian cancer models, this compound uniquely promotes the autophagic degradation of Mcl-1, a pro-survival Bcl-2 family protein [5]. This process involves the autophagy receptor p62, which binds both Mcl-1 and autophagic machinery, facilitating Mcl-1's delivery to autolysosomes for degradation. This mechanism contributes to the disruption of Bcl-2 family protein balance, favoring pro-apoptotic signaling and enhancing cancer cell elimination [4] [5].

Research Applications and Implications

The comprehensive preclinical data on this compound supports several promising research applications and future development directions:

  • Combination therapy strategies: Based on its mechanism of action, this compound represents an attractive combination partner with other targeted agents, including HER2 inhibitors for breast cancer models with complementary pathway alterations. The durable responses observed in preclinical models suggest potential for reduced treatment frequency in clinical settings [2].

  • Biomarker development: The association between PIK3CA mutations and sensitivity to this compound supports the development of predictive biomarkers for patient selection [4] [5]. Additionally, the observed preferential tumor tissue accumulation warrants investigation of imaging approaches to verify target engagement in clinical settings [2].

  • Resistance mechanism studies: While dual PI3K/mTOR inhibitors can overcome certain resistance mechanisms associated with single-pathway inhibition, the potential for acquired resistance remains. Research into bypass signaling pathways and adaptive responses to sustained PI3K/mTOR inhibition will be crucial for optimizing therapeutic efficacy.

  • Translational considerations: The favorable therapeutic index suggested by this compound's preferential effects on tumor tissue versus normal tissues [2], combined with its tumor regression capabilities in multiple models, supports its potential as a clinical candidate. However, the translation of dual PI3K/mTOR inhibitors has faced challenges related to therapeutic window optimization in human trials, making careful dose selection and schedule optimization critical for future development.

Conclusion

This compound demonstrates a compelling preclinical profile among dual PI3K/mTOR inhibitors, characterized by potent enzyme inhibition, broad antitumor activity across multiple cancer types, and a unique mechanism involving Mcl-1 degradation in specific contexts. Its ability to achieve sustained pathway suppression and induce tumor regression in xenograft models, combined with preferential tumor tissue accumulation, distinguishes it from other candidates in this class.

While direct comparative preclinical data between this compound and other dual inhibitors remains limited in the available literature, the consolidated information presented here provides researchers with a comprehensive foundation for candidate evaluation and study design. Future work should focus on head-to-head comparative studies in physiologically relevant models, further exploration of predictive biomarkers, and optimization of combination strategies to maximize therapeutic potential while managing potential toxicities.

References

PKI-402 biomarker suppression duration

Author: Smolecule Technical Support Team. Date: February 2026

PKI-402 Biomarker Suppression Profile

The following table summarizes the key experimental findings on the duration and effects of this compound on pathway biomarkers, primarily from a study on an MDA-MB-361 (breast cancer) mouse xenograft model [1] [2] [3].

Aspect Experimental Details Findings on Biomarker Suppression
In Vitro Potency (IC₅₀) Cell-free kinase assay [1] [2] PI3Kα: 2 nM; mTOR: 3 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM [1] [2] [3]
In Vivo Suppression Duration Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue via Western blot [1] Full suppression of p-Akt (T308 & S473) at 8 hours; suppression still evident at 24 hours post-dose [1].
Induction of Apoptosis Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue [1] Presence of cleaved PARP (apoptosis marker) observed at 8 and 24 hours post-dose [1].
Tumor Growth Impact 100 mg/kg daily for 5 days (one round) in MDA-MB-361 xenograft [1] [3] Reduced tumor volume from 260 mm³ to 129 mm³; prevented tumor regrowth for 70 days [1] [3].

The sustained biomarker suppression over 24 hours from a single dose and the long-term anti-tumor effect from a short course of treatment highlight the potent and durable pharmacological activity of this compound [1].

Experimental Protocols for Key Data

For fellow researchers aiming to replicate or understand these findings, here are the methodologies behind the key data.

  • In Vitro Kinase Assay (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) values for this compound against PI3K isoforms and mTOR were determined using a fluorescence polarization (FP) format assay. This assay measures the displacement of a fluorescent probe from the kinase's ATP-binding pocket. The assay was run in a 384-well plate format, with reactions stopped using a detection buffer containing the probe, and fluorescence polarization was measured with a plate reader [2].

  • In Vivo Biomarker Analysis (Duration of Action): The duration of pathway suppression was evaluated in mouse xenograft models. After administering a single dose of this compound, tumor tissues were collected at various time points (e.g., 8 and 24 hours). The levels of phosphorylated Akt (p-Akt) at key residues (T308 and S473) and the apoptosis marker cleaved PARP in the tumor lysates were analyzed using Western blotting [1] [2].

Biological Context of Targeted Pathway

To fully appreciate the biomarker data, it's helpful to visualize the pathway this compound inhibits. The PI3K-Akt-mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers [4] [5].

G PI3K-Akt-mTOR Signaling Pathway and this compound Inhibition GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (Class IA) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 ProSurv Cell Proliferation, Growth & Survival mTORC1->ProSurv mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473) PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC1 Inhibits PKI402->mTORC2 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

As the diagram shows, this compound acts as a dual inhibitor by directly targeting the ATP-binding pockets of both PI3K and mTOR (complexes 1 and 2) [4] [6]. This simultaneous inhibition is significant because it can block the pathway more completely than targeting PI3K alone and may prevent the compensatory activation of Akt that can occur with mTORC1-only inhibitors [4] [7].

Conclusion

References

Biochemical & Cellular Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data for these inhibitors, highlighting their distinct target preferences and cellular effects.

Inhibitor Primary Targets (IC₅₀) Other Key Targets Cellular Growth Inhibition (IC₅₀) Key Cellular Markers/Effects

| PKI-402 | PI3Kα: 2 nM [1] [2] [3] mTOR: 3 nM [1] [2] [3] | PI3Kβ (7 nM), PI3Kδ (14 nM), PI3Kγ (16 nM) [1] [2] [3] | 6-349 nM across various human tumor cell lines [1] [3] | ↓ p-Akt (T308 & S473), ↓ p-p70S6K, ↓ p-4EBP1; induces cleaved PARP (apoptosis) [1] [2]. | | PI-103 | p110α/γ (PIK-75 class) [4] | mTORC1 (20 nM), mTORC2 (83 nM), DNA-PK [4] | Information not specified in search results | Information not specified in search results. | | PIK-75 | p110α (IC₅₀ = 5.8 nM) [4] p110γ (IC₅₀ = 6.4 nM) [4] | p110δ (0.12 μM), DNA-PK ( 2 μM) [4] | Information not specified in search results | Information not specified in search results. |

Mechanism of Action and Signaling Pathway

These compounds are all ATP-competitive inhibitors that target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell survival, growth, and metabolism [5]. The diagram below illustrates how each inhibitor interacts with key nodes in this pathway.

G PI3K/mTOR Inhibitor Targets in Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_ClassIA Class IA PI3K (Heterodimer) RTK->PI3K_ClassIA PIP3 PIP3 PI3K_ClassIA->PIP3 Catalyzes PIP2 PIP2 Akt Akt PIP3->Akt Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitors PKI402_node This compound PI103_node PI-103 PIK75_node PIK-75 PKI402_node->PI3K_ClassIA Dual Inhibitor PKI402_node->mTORC1 Dual Inhibitor PKI402_node->mTORC2 Dual Inhibitor PI103_node->PI3K_ClassIA Pan-Inhibitor PI103_node->mTORC1 Inhibitor PI103_node->mTORC2 Inhibitor PIK75_node->PI3K_ClassIA α/γ-Selective

Key Experimental Data and Research Findings

  • This compound: In vivo efficacy was demonstrated in mouse xenograft models. A single 100 mg/kg dose suppressed Akt phosphorylation and induced apoptosis (cleaved PARP) in MDA-MB-361 breast cancer tumors. A regimen of 100 mg/kg daily for 5 days reduced tumor volume and prevented regrowth for 70 days [1] [2]. It also significantly inhibited the growth of U87MG glioblastoma and A549 non-small cell lung cancer models [1].

  • PI-103: This inhibitor was identified as the first potent synthetic inhibitor of both mTORC1 and mTORC2 complexes, expanding its impact beyond PI3K signaling [4]. A 2025 study also highlighted that wild-type STAG2 bladder cancer cells showed greater sensitivity to PI-103 compared to STAG2 knockout cells, suggesting a potential role for STAG2 status in predicting response to this inhibitor [6].

  • PIK-75: This compound is noted for its high selectivity for the p110α and p110γ isoforms. Biochemical profiling revealed over 100-fold selectivity for these primary targets over other class I PI3-Ks [4]. Its action on p110α, a frequently mutated kinase in cancer, makes it a key tool for dissecting the role of this specific isoform.

Summary for Research Selection

  • This compound is the optimal choice if your research requires potent and simultaneous inhibition of all Class I PI3K isoforms and mTOR. Its well-documented efficacy in vivo makes it suitable for animal studies aimed at achieving maximum pathway suppression [1] [2].
  • PI-103 is highly relevant for studies where comprehensive blockade of the PI3K pathway, including both mTORC1 and mTORC2, is desired. Its unique activity against DNA-PK may also be relevant in the context of DNA damage response research [4].
  • PIK-75 is ideal for experiments designed to specifically probe the functions of the p110α and p110γ isoforms with minimal off-target effects on other PI3K class members [4].

References

Quantitative Data Comparison of PKI-402

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on PKI-402's activity, providing a direct comparison of its performance across different models.

Aspect Experimental Data
Biochemical Potency (IC₅₀) PI3Kα: 2 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM; mTOR: 3 nM [1].

| Cellular Efficacy (IC₅₀) | Growth inhibition across human tumor cell lines: 6 to 349 nM [1]. Cytotoxicity in PC3 cells (PTEN mutant): 21 nM [1]. | | In Vivo Efficacy | Breast Cancer (MDA-MB-361): 100 mg/kg (daily for 5 days) reduced tumor volume from 260 mm³ to 129 mm³ and prevented regrowth for 70 days [1]. Glioblastoma (U87MG): 100 mg/kg caused significant tumor growth reduction [1]. Lung Cancer (A549): Significant growth inhibition at 25 mg/kg and 50 mg/kg [1]. | | Comparison with PF-04691502 | In GEP-NET models, this compound decreased pAkt for <24h, whereas PF-04691502's inhibition lasted up to 72h [2]. |

Detailed Experimental Protocols

To support experimental replication and validation, here are the methodologies from key studies.

Cytotoxicity and Cell Growth Inhibition
  • Purpose: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀) [1].
  • Cell Lines Used: A broad panel, including MDA-MB-361 (breast cancer, PIK3CA mutant), PC3 (prostate cancer, PTEN mutant), A549 (lung cancer), and others [1].
  • Procedure: Cells are treated with this compound (typically dissolved in DMSO) across a range of concentrations for 72 hours. Cell viability is then measured using colorimetric assays like the CellTiter 96 AQueous non-radioactive cell proliferation assay [1].
  • Key Measurements: Absorbance data is quantified to determine the percentage of viable cells relative to a DMSO-treated control.
Clonogenic Assay
  • Purpose: To assess the long-term ability of a single cell to proliferate and form a colony after treatment, often used in combination with radiation to study radiosensitization [3].
  • Cell Lines Used: MCF-7 (breast cancer) and breast cancer stem cells (BCSCs) [3].
  • Procedure: Cells are treated with this compound and/or irradiation (IR). After treatment, a defined number of cells are seeded and allowed to grow for 1-3 weeks until visible colonies form. Colonies are then stained and counted [3].
  • Key Measurements: The fraction of cells that retain the capacity to form colonies is calculated. This compound plus IR showed enhanced inhibition of colony formation compared to either treatment alone [3].
Analysis of Apoptosis and Mechanism
  • Purpose: To investigate the mechanism of cell death induced by this compound [4].
  • Cell Lines Used: Human ovarian cancer epithelial cell lines SKOV3 and A2780 (with PIK3CA mutations) [4].
  • Procedure: Researchers analyzed changes in key proteins via Western blotting and other biochemical methods. They found that this compound disrupts the balance of Bcl-2 family proteins by degrading the anti-apoptotic protein Mcl-1 through autophagy [4].
  • Key Measurements: Detection of Mcl-1 degradation, analysis of autophagy markers, and use of the autophagy receptor protein p62 to demonstrate its role in binding and targeting Mcl-1 for degradation [4].

This compound Mechanism and Experimental Workflow

The diagram below illustrates the core mechanism of action of this compound and a generalized workflow for in vivo efficacy studies, which are central to validating its tumor regression capabilities.

g cluster_pathway This compound Mechanism of Action cluster_workflow In Vivo Efficacy Study Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/δ/γ) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt1 Akt PIP3->Akt1 Akt2 p-Akt (T308, S473) Akt1->Akt2 mTORC1 mTORC1 Akt2->mTORC1 Processes Cell Growth, Proliferation, Survival mTORC1->Processes PKI402 This compound PKI402->PI3K  Inhibits PKI402->mTORC1  Inhibits Inject 1. Cell Line Xenograft Establishment Randomize 2. Group Randomization Inject->Randomize Treat 3. Dosing (e.g., 100 mg/kg, i.v.) Randomize->Treat Monitor 4. Tumor Volume Monitoring Treat->Monitor Harvest 5. Endpoint Analysis (Tumor weight, IHC, WB) Monitor->Harvest

Key Research Implications

  • Targeting Resistant Cancers: this compound is particularly effective in models with hyperactive PI3K/Akt/mTOR signaling, such as cancers with PIK3CA mutations or PTEN loss [4] [1] [5]. This suggests its potential application in defined patient subgroups.
  • Overcoming Therapeutic Resistance: Its ability to simultaneously target multiple nodes in the PI3K/mTOR pathway may help overcome resistance seen with agents that only target a single component, such as rapalogs that primarily inhibit mTORC1 [5].
  • Role as a Radiosensitizer: Emerging evidence indicates that this compound can enhance the efficacy of radiotherapy in breast cancer models, pointing to its utility in combination treatment regimens [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

570.28153498 Da

Monoisotopic Mass

570.28153498 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

UNII

A5XSH56P2N

Wikipedia

PKI 402

Dates

Last modified: 08-15-2023
1: Mallon R, Hollander I, Feldberg L, Lucas J, Soloveva V, Venkatesan A, Dehnhardt C, Delos Santos E, Chen Z, Dos Santos O, Ayral-Kaloustian S, Gibbons J. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Mol Cancer Ther. 2010 Apr;9(4):976-84. doi: 10.1158/1535-7163.MCT-09-0954. Epub 2010 Apr 6. PubMed PMID: 20371716.
2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

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